molecular formula C13H15BBrNO4 B595026 (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 1217500-59-8

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B595026
CAS No.: 1217500-59-8
M. Wt: 339.98
InChI Key: RMYFCWUHNRAJJC-UHFFFAOYSA-N
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Description

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS 1217500-59-8) is a high-purity boron-containing intermediate essential for modern synthetic chemistry, particularly in pharmaceutical and materials science research. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where the boronic acid functionality enables efficient carbon-carbon bond formation with various aryl or vinyl halides. This allows researchers to construct complex bi-aryl and other molecular architectures with high precision. The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, granting stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions. The 6-bromo substituent provides a second reactive site for further functionalization, for instance, via additional cross-coupling or metal-halogen exchange reactions, making this reagent a versatile building block. This compound is critically valuable in medicinal chemistry for the development of indole-based scaffolds. Indole derivatives are of significant interest due to their widespread presence in biologically active molecules. For example, structurally similar bis-indole compounds have been explored as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase, a promising antibacterial target . As such, this reagent serves as a key intermediate for constructing potential drug candidates. For safe handling, use personal protective equipment and ensure adequate ventilation. Store this product under an inert atmosphere at -20°C in a freezer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYFCWUHNRAJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681543
Record name [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-59-8
Record name [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1217500-59-8

This technical guide provides a comprehensive overview of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals. This document details the compound's properties, a representative synthesis protocol, and its significant applications, particularly in the development of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions.

Compound Properties

This compound is a bifunctional molecule featuring an indole scaffold protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromine atom at the 6-position and a boronic acid group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate for constructing complex molecular architectures.

PropertyValueSource
CAS Number 1217500-59-8[1]
Molecular Formula C₁₃H₁₅BBrNO₄[1]
Molecular Weight 339.98 g/mol [1]
Physical Form Solid
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C

Synthesis

Experimental Protocol: Synthesis via N-Protection and Lithiation-Borylation

This protocol is a representative procedure based on established methods for the synthesis of indolylboronic acids.

Step 1: N-Protection of 6-bromo-1H-indole

  • Dissolve 6-bromo-1H-indole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH), to deprotonate the indole nitrogen.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture to introduce the Boc protecting group.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 6-bromo-1-(tert-butoxycarbonyl)-1H-indole by column chromatography.

Step 2: Lithiation and Borylation

  • Dissolve the N-Boc-6-bromoindole in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), dropwise to the solution. The lithium base will selectively deprotonate the C2 position of the indole ring.

  • Stir the reaction mixture at -78°C for a specified time (e.g., 1 hour) to ensure complete lithiation.

  • Add an electrophilic boron source, such as triisopropyl borate (B(O-iPr)₃), dropwise to the solution at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Acidify the mixture to a pH of approximately 2 with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis Workflow 6-bromo-1H-indole 6-bromo-1H-indole N-Protection N-Protection 6-bromo-1H-indole->N-Protection Boc₂O, Base 6-bromo-1-Boc-indole 6-bromo-1-Boc-indole N-Protection->6-bromo-1-Boc-indole Lithiation Lithiation 6-bromo-1-Boc-indole->Lithiation n-BuLi or t-BuLi, -78°C 2-lithiated intermediate 2-lithiated intermediate Lithiation->2-lithiated intermediate Borylation Borylation 2-lithiated intermediate->Borylation B(O-iPr)₃ Borate ester intermediate Borate ester intermediate Borylation->Borate ester intermediate Acidic Workup Acidic Workup Borate ester intermediate->Acidic Workup HCl (6-Bromo-1-Boc-1H-indol-2-yl)boronic acid (6-Bromo-1-Boc-1H-indol-2-yl)boronic acid Acidic Workup->(6-Bromo-1-Boc-1H-indol-2-yl)boronic acid

Synthetic route to the target compound.

Applications in Drug Discovery

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the indole-2-position and various aryl or heteroaryl partners, paving the way for the creation of diverse molecular libraries for drug discovery.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and powerful tool for the synthesis of biaryl and heteroaryl-indole scaffolds, which are prevalent in many biologically active compounds.

General Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 equivalent), the desired aryl or heteroaryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Purge the reaction mixture with an inert gas (argon or nitrogen).

  • Heat the mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-aryl-6-bromo-1-Boc-indole derivative.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants Boronic Acid + Aryl Halide + Base Reaction Setup Reaction Setup Catalyst Palladium Catalyst Solvent Degassed Solvent Heating Heating Reaction Setup->Heating Inert Atmosphere Workup Workup Heating->Workup Cooling, Extraction Purification Purification Workup->Purification Column Chromatography Coupled Product Coupled Product Purification->Coupled Product

Experimental workflow for Suzuki coupling.
Synthesis of Kinase Inhibitors

A significant application of this building block is in the synthesis of 9H-pyrimido[4,5-b]indole derivatives. This class of compounds has shown promise as potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA). Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers. The 6-bromo substitution on the indole ring offers a strategic handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Therapeutic Rationale:

The RET and TRKA receptor tyrosine kinases, upon binding to their respective ligands, dimerize and autophosphorylate. This initiates a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which ultimately promote cell growth, proliferation, and survival. Oncogenic mutations or fusions of the RET and TRK genes can lead to constitutive activation of these pathways, driving tumor growth. Inhibitors derived from this compound are designed to block the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.

Quantitative Data: Efficacy of Derived Inhibitors

While specific IC₅₀ values for inhibitors derived directly from the 6-bromo isomer are not available in the provided search results, derivatives of the closely related 7-bromo isomer have demonstrated potent inhibitory activity against RET and TRKA kinases. It is highly probable that derivatives of the 6-bromo isomer would exhibit similar activity profiles.

Target KinaseRepresentative IC₅₀ (nM)
RET<10
TRKA<50

Note: Data is representative of the pyrimido[4,5-b]indole scaffold and serves as an indication of the potential of inhibitors derived from bromo-indolyl boronic acids.

G cluster_pathway Simplified RET/TRKA Signaling Pathway and Inhibition Ligand Ligand Receptor RET or TRKA Receptor Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Inhibitor Pyrimido[4,5-b]indole (Derived from title compound) Inhibitor->Dimerization Inhibits Autophosphorylation Response Cell Proliferation, Survival, Growth Downstream->Response

Simplified RET/TRKA signaling and inhibition.

Conclusion

This compound is a highly valuable and strategic building block in medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of 2-substituted indole scaffolds, which are core components of potent kinase inhibitors, particularly dual RET/TRKA inhibitors. The synthetic accessibility and the potential for diverse functionalization at both the 2-position (via the boronic acid) and the 6-position (via the bromo substituent) make it a key component in the modern drug discovery toolbox for the development of next-generation cancer therapeutics.

References

An In-Depth Technical Guide to the Synthesis of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant data to support researchers in the successful preparation of this versatile compound.

Introduction

This compound is a bifunctional molecule featuring an indole scaffold protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromine atom at the 6-position and a boronic acid at the 2-position. This arrangement of functional groups makes it a valuable intermediate for the construction of complex molecular architectures through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the bromine atom provides a handle for further functionalization, while the boronic acid moiety allows for the introduction of a wide range of aryl and heteroaryl substituents at the indole 2-position.

Synthetic Strategy

The most common and effective method for the synthesis of this compound involves a two-step sequence starting from commercially available 6-bromoindole. The general strategy is as follows:

  • N-Protection: The indole nitrogen of 6-bromoindole is protected with a tert-butoxycarbonyl (Boc) group to increase its stability and to direct the subsequent metalation to the C2 position.

  • Directed Ortho-Metalation and Borylation: The resulting N-Boc-6-bromoindole undergoes regioselective lithiation at the C2 position using a strong organolithium base. The resulting lithiated intermediate is then quenched with a trialkyl borate ester, followed by acidic workup, to yield the desired boronic acid.

Synthesis_Pathway 6-Bromo-1H-indole 6-Bromo-1H-indole tert-Butyl 6-bromo-1H-indole-1-carboxylate tert-Butyl 6-bromo-1H-indole-1-carboxylate 6-Bromo-1H-indole->tert-Butyl 6-bromo-1H-indole-1-carboxylate (Boc)₂O, DMAP CH₂Cl₂ This compound This compound tert-Butyl 6-bromo-1H-indole-1-carboxylate->this compound 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. H₃O⁺ Experimental_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Lithiation and Borylation S1_Start Dissolve 6-Bromoindole in CH₂Cl₂ S1_Add_Reagents Add (Boc)₂O and DMAP S1_Start->S1_Add_Reagents S1_React Stir at RT for 12-16h S1_Add_Reagents->S1_React S1_Workup Concentrate S1_React->S1_Workup S1_Purify Flash Chromatography S1_Workup->S1_Purify S1_Product tert-Butyl 6-bromo-1H-indole-1-carboxylate S1_Purify->S1_Product S2_Start Dissolve N-Boc-6-bromoindole in dry THF under Argon S1_Product->S2_Start Proceed to next step S2_Cool Cool to -78 °C S2_Start->S2_Cool S2_Lithiation Add n-BuLi dropwise, stir for 1h S2_Cool->S2_Lithiation S2_Borylation Add B(O-iPr)₃ dropwise S2_Lithiation->S2_Borylation S2_Warm Warm to RT, stir for 12-16h S2_Borylation->S2_Warm S2_Quench Quench with 1M HCl at 0 °C S2_Warm->S2_Quench S2_Extract Extract with Et₂O S2_Quench->S2_Extract S2_Workup Wash, Dry, Concentrate S2_Extract->S2_Workup S2_Purify Recrystallize / Chromatography S2_Workup->S2_Purify S2_Product This compound S2_Purify->S2_Product

Elucidating the Structure of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in synthetic and medicinal chemistry. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound, offering valuable insights for its application in research and drug development.

Core Compound Properties

This compound is a white to off-white solid.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various chemical transformations. The presence of the boronic acid moiety at the 2-position and a bromine atom at the 6-position of the indole ring makes it a versatile intermediate for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

PropertyValueReference
CAS Number 1217500-59-8[2][3]
Molecular Formula C₁₃H₁₅BBrNO₄[1][2][3]
Molecular Weight 339.98 g/mol [3]
Physical Form Solid[2]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically commences with the protection of the nitrogen atom of 6-bromoindole with a tert-butoxycarbonyl (Boc) group. This is followed by a directed ortho-metalation or a halogen-metal exchange, and subsequent borylation.

General Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for this compound Start 6-Bromoindole Boc_Protection N-Boc Protection (Boc)₂O, Base Start->Boc_Protection Intermediate 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole Boc_Protection->Intermediate Lithiation Lithiation (n-BuLi or s-BuLi, -78 °C) Intermediate->Lithiation Borylation Borylation (Trialkyl borate, e.g., B(OiPr)₃) Lithiation->Borylation Hydrolysis Acidic Workup (e.g., HCl) Borylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Step 1: N-Boc Protection of 6-Bromoindole

  • To a solution of 6-bromoindole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base such as sodium hydride (NaH) or 4-(dimethylamino)pyridine (DMAP).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Step 2: Borylation

  • Dissolve the N-Boc protected 6-bromoindole in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), dropwise to the reaction mixture to effect lithiation at the 2-position.

  • After stirring at -78 °C for a specified time, add a trialkyl borate, typically triisopropyl borate (B(O-iPr)₃), dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford this compound.

Spectroscopic Data and Structural Characterization

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. The following tables present expected characteristic data based on the analysis of closely related structures and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 8.2s1HH at position 7
~ 7.5 - 7.7d1HH at position 4
~ 7.2 - 7.4dd1HH at position 5
~ 6.5 - 6.7s1HH at position 3
~ 4.5 - 5.0br s2HB(OH)₂
~ 1.6s9HC(CH₃)₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~ 150C=O (Boc)
~ 138C-7a
~ 130C-3a
~ 125C-5
~ 122C-4
~ 118C-6
~ 115C-7
~ 105C-3
~ 84C(CH₃)₃
~ 28C(CH₃)₃

Note: The carbon atom attached to the boron (C-2) may not be observed or may appear as a broad signal due to quadrupolar relaxation.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (boronic acid)
~ 2980 - 2930MediumC-H stretch (aliphatic, Boc)
~ 1730StrongC=O stretch (Boc)
~ 1600, 1470Medium-WeakC=C stretch (aromatic)
~ 1370MediumB-O stretch
~ 1160StrongC-O stretch (Boc)
~ 850StrongC-H bend (aromatic)
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature. Common fragmentation patterns would likely involve the loss of the Boc group, water, or the entire boronic acid moiety.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds at the 2-position of the indole ring. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling Reactants Combine: - (6-Bromo-1-Boc-indol-2-yl)boronic acid - Aryl/Heteroaryl Halide - Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst_System Add: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Dioxane/Water) Reactants->Catalyst_System Reaction Heat under Inert Atmosphere Catalyst_System->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl/Heteroaryl-6-bromo-1-Boc-indole Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.0-1.2 eq.), and a base (e.g., potassium carbonate, cesium carbonate, 2-3 eq.).

  • Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup, extracting the product with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

This versatile reaction allows for the introduction of a wide range of substituents at the indole 2-position, providing a powerful tool for the synthesis of diverse chemical libraries for drug discovery and materials science. The bromine at the 6-position can be retained for further functionalization or can also participate in subsequent cross-coupling reactions under different conditions, allowing for sequential, site-selective modifications.

References

In-Depth Technical Guide: Molecular Weight of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the compound (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a significant reagent in organic synthesis, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Formula

This compound is a complex organic molecule. Its structure and properties are defined by its constituent elements and their arrangement.

  • Chemical Name: this compound

  • CAS Number: 1217500-59-8[1][2]

  • Molecular Formula: C₁₃H₁₅BBrNO₄[1][3][4]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

Atomic Weights of Constituent Elements

The following table summarizes the standard atomic weights of the elements present in the molecule.

ElementSymbolAtomic Weight ( g/mol )
CarbonC~12.011[5][6]
HydrogenH~1.008[7][8][9]
BoronB~10.81[10][11][12]
BromineBr~79.904[13][14][15]
NitrogenN~14.007[16][17][18]
OxygenO~15.999[19][20][21]
Molecular Weight Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1312.011156.143
HydrogenH151.00815.120
BoronB110.8110.81
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO415.99963.996
Total 339.98

The calculated molecular weight of this compound is 339.98 g/mol .[1][3]

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of the molecule, providing a clear visual breakdown of its constituent parts.

MolecularComposition cluster_elements Elemental Breakdown cluster_formula Molecular Formula C Carbon (C) 13 atoms H Hydrogen (H) 15 atoms B Boron (B) 1 atom Br Bromine (Br) 1 atom N Nitrogen (N) 1 atom O Oxygen (O) 4 atoms Formula C₁₃H₁₅BBrNO₄ Formula->C Formula->H Formula->B Formula->Br Formula->N Formula->O

Caption: Elemental composition of the target molecule.

References

An In-depth Technical Guide to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a specialized organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a protected indole core, a bromine atom, and a boronic acid moiety, makes it an exceptionally versatile reagent for carbon-carbon bond formation. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its significance in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Data

This compound is a stable, solid compound under specified storage conditions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the boronic acid at the 2-position and the bromine at the 6-position provide two distinct reactive sites for sequential, regioselective functionalization.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for its handling, storage, and application in synthetic procedures.

PropertyValueSource(s)
CAS Number 1217500-59-8[1]
Molecular Formula C₁₃H₁₅BBrNO₄[1]
Molecular Weight 339.98 g/mol [1]
Physical Form Solid powder
Purity Typically ≥95%[1]
Storage Conditions Store in freezer, under -20°C, in an inert atmosphere
IUPAC Name 6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid
InChI Key RMYFCWUHNRAJJC-UHFFFAOYSA-N

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its subsequent use in a cornerstone reaction of modern medicinal chemistry.

Synthesis via Directed Lithiation-Borylation

The most common and effective method for preparing 2-indolylboronic acids is through a directed ortho-metalation (DoM) approach, specifically a lithiation followed by borylation. The Boc group at the N1 position is essential as it directs the deprotonation to the C2 position.

Protocol:

  • N-Protection: To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-bromo-1-(tert-butoxycarbonyl)-1H-indole, which can be purified by column chromatography.

  • Lithiation: Dissolve the N-Boc-6-bromoindole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: To the lithiated indole solution, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the borate ester. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_protection Step 1: N-Boc Protection cluster_lithiation_borylation Step 2: Lithiation-Borylation Start 6-Bromo-1H-indole Reagent1 NaH, Boc₂O in THF Start->Reagent1 1 Product1 6-Bromo-1-(tert-butoxycarbonyl) -1H-indole Reagent1->Product1 2 Reagent2 1. n-BuLi, -78°C 2. B(O-iPr)₃ Product1->Reagent2 3 Intermediate Lithium Borate Complex (in situ) Reagent2->Intermediate 4 Reagent3 Aqueous Acid (e.g., 1M HCl) Intermediate->Reagent3 5 FinalProduct (6-Bromo-1-(tert-butoxycarbonyl) -1H-indol-2-yl)boronic acid Reagent3->FinalProduct 6

Caption: Synthetic pathway for the target boronic acid.
Application in Suzuki-Miyaura Cross-Coupling

This boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of a C-C bond at the indole 2-position. This is a foundational method for constructing biaryl structures and introducing diverse substituents.

General Protocol:

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), an aryl or heteroaryl halide (Ar-X, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system. A common mixture is dioxane/water or toluene/ethanol/water.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the 2-aryl-6-bromo-1-Boc-indole derivative.

Suzuki_Coupling cluster_reagents Reaction Conditions BoronicAcid (6-Bromo-1-Boc-indol-2-yl)boronic acid Product 2-Aryl-6-bromo-1-Boc-indole (New C-C Bond Formed) BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent + Heat Product->Catalyst Product->Base Product->Solvent

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

This compound is a high-value synthetic intermediate. Its bifunctional nature allows for selective transformations, making it a powerful tool for building molecular complexity. The protocols and data presented herein serve as a technical resource for researchers leveraging this compound to accelerate the discovery and development of novel chemical entities in the life sciences.

References

An In-depth Technical Guide to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: Synthesis, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in synthetic organic chemistry and medicinal chemistry. Due to the limited availability of specific experimental NMR data in publicly accessible literature, this document focuses on the established synthetic routes and provides predicted spectroscopic data based on analogous compounds.

Core Compound Properties
PropertyValue
CAS Number 1217500-59-8
Molecular Formula C₁₃H₁₅BBrNO₄
Molecular Weight 339.98 g/mol
Appearance Expected to be a white to off-white solid
Purity Typically >95% (as per commercial suppliers)
Storage Store under an inert atmosphere at -20°C.
NMR Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Indole H-36.8 - 7.2s-C3-H
Indole H-47.8 - 8.2d~8.5C4-H
Indole H-57.2 - 7.5dd~8.5, ~1.8C5-H
Indole H-77.6 - 7.9d~1.8C7-H
Boc~1.7s--C(CH₃)₃
B(OH)₂4.5 - 6.0 (broad)s--B(OH)₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Boc C=O149 - 151C=O
Indole C-2Not observed or broadC-B
Indole C-3108 - 112C3
Indole C-4123 - 126C4
Indole C-5125 - 128C5
Indole C-6115 - 118C-Br
Indole C-7115 - 118C7
Indole C-3a130 - 133C3a
Indole C-7a137 - 140C7a
Boc C(CH₃)₃84 - 86-C(CH₃)₃
Boc CH₃28 - 29-C(CH₃)₃

Note: The carbon atom attached to the boron (C-2) is often not observed or is significantly broadened in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The synthesis of this compound typically follows a pathway involving the protection of the indole nitrogen, followed by regioselective lithiation and subsequent borylation.

Synthesis via Directed ortho-Metalation

This protocol is a representative procedure based on established methods for the synthesis of N-Boc-indolylboronic acids.

Step 1: N-Protection of 6-Bromoindole

  • To a solution of 6-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Step 2: Directed Lithiation and Borylation

  • Dissolve 6-bromo-1-(tert-butoxycarbonyl)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (t-BuLi, 1.1 eq, typically 1.7 M in pentane) dropwise to the reaction mixture while maintaining the temperature at -78 °C. The solution will typically change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the C-2 position, directed by the Boc protecting group.

  • Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of the title compound.

Synthesis_Pathway Synthesis of this compound Start 6-Bromoindole Step1_reagents Boc₂O, DMAP DCM, rt Start->Step1_reagents Protected_Indole 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole Step1_reagents->Protected_Indole Step2_reagents 1. t-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. H₃O⁺ Protected_Indole->Step2_reagents Final_Product This compound Step2_reagents->Final_Product

Caption: Synthetic route to the target boronic acid.

Experimental Workflow

The diagram below outlines the key stages of the experimental procedure.

Experimental_Workflow Experimental Workflow for Synthesis Setup Reaction Setup (Inert Atmosphere) Protection N-Boc Protection Setup->Protection Workup1 Workup & Purification Protection->Workup1 Lithiation Directed Lithiation (-78 °C) Workup1->Lithiation Borylation Borylation with Triisopropyl Borate Lithiation->Borylation Workup2 Aqueous Workup & Acidification Borylation->Workup2 Extraction Product Extraction Workup2->Extraction Purification Final Purification Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

An In-depth Technical Guide to the Solubility Profile of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a synthetic organic compound that belongs to the family of indole derivatives and boronic acids. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents.[1][2] Boronic acids are recognized for their unique chemical properties, including their role as key reagents in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4] This combination of a functionalized indole core with a boronic acid moiety makes the title compound a valuable building block in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.[5]

Understanding the solubility of this compound is critical for its application in drug discovery and development, impacting everything from reaction conditions and purification to formulation and bioavailability. This guide outlines the general solubility characteristics of related compounds and provides detailed protocols for determining the solubility of this compound in various solvents and across a range of pH values.

General Solubility Characteristics of Boronic Acids

The solubility of boronic acids can be complex and is influenced by several factors:

  • Polarity: The presence of the polar boronic acid group (-B(OH)₂) suggests some solubility in polar solvents. However, the bulky and nonpolar tert-butoxycarbonyl (Boc) protecting group and the bromoindole core will significantly influence its solubility in organic solvents.

  • pH-Dependence: Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solutions. This equilibrium is pH-dependent, which in turn affects the aqueous solubility.[6] For weakly basic drugs, solubility is generally higher at lower pH values.[7]

  • Self-Condensation: Boronic acids have a tendency to undergo reversible self-condensation to form cyclic anhydrides known as boroxines, especially upon heating or in non-polar solvents. This can complicate solubility measurements.

  • Solvent Interactions: The solubility will vary significantly with the choice of solvent, depending on the solvent's polarity, hydrogen bonding capabilities, and ability to solvate the boronic acid and its potential aggregates.

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The solid should be in a finely powdered form to maximize surface area.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method or other appropriate analytical technique.

  • Perform the experiment in triplicate for each solvent.

pH-Dependent Aqueous Solubility Profile

Objective: To determine the solubility of the compound in aqueous buffers across a physiologically relevant pH range.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[9]

  • pH meter

  • Other materials as listed in the shake-flask method.

Procedure:

  • Prepare a series of aqueous buffers covering the desired pH range. Pharmacopoeial buffers are recommended.[9]

  • Verify the pH of each buffer at the experimental temperature (e.g., 37 °C).[9]

  • Follow the shake-flask method described above, using the different pH buffers as the solvents.

  • It is crucial to measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

  • Plot the determined solubility as a function of pH to generate the pH-solubility profile.

Data Presentation:

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
WaterAs is25
PBS7.437
0.1 N HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837
EthanolN/A25
MethanolN/A25
AcetoneN/A25
DichloromethaneN/A25
DMSON/A25

Visualization of Relevant Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2 result result ana2->result Solubility Data

Caption: Workflow for Equilibrium Solubility Determination.

Suzuki-Miyaura Coupling Reaction Workflow

This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The general workflow for such a reaction is depicted below.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product boronic_acid (6-Bromo-1-(tert-butoxycarbonyl) -1H-indol-2-yl)boronic acid reaction Reaction Mixture (Heated under Inert Atmosphere) boronic_acid->reaction aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., Na2CO3, K3PO4) base->reaction solvent Solvent (e.g., Toluene, Dioxane, Water) solvent->reaction extraction Aqueous Work-up & Extraction reaction->extraction purification Column Chromatography extraction->purification final_product Coupled Product purification->final_product

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Indole derivatives are known to target various signaling pathways implicated in cancer.[5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. A synthesized derivative from the title compound could potentially act as an inhibitor in this pathway.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indole Derivative (Potential Inhibitor) Inhibitor->PI3K

References

Stability and Storage Conditions for 6-bromo-1-boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Overview of Arylboronic Acid Stability

Arylboronic acids are a versatile class of reagents widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] While generally considered to be relatively stable and easy to handle solids, they are susceptible to several degradation pathways that can impact their purity and reactivity.[1][2][3][4] The stability of a given arylboronic acid is influenced by its structure, as well as by external conditions such as temperature, moisture, pH, and light exposure. The presence of the Boc protecting group on the indole nitrogen and the bromo substituent on the indole ring can influence the electronic properties and, consequently, the stability profile of 6-bromo-1-boc-indole-2-boronic acid.

Recommended Storage Conditions

Proper storage is critical for minimizing degradation and preserving the quality of 6-bromo-1-boc-indole-2-boronic acid. The following table summarizes the recommended storage conditions based on data for analogous compounds.

ConditionRecommendationRationaleSource(s)
Temperature (Solid) -20°CTo slow down potential degradation reactions.[5][6][7]
Temperature (In Solution) -80°C (up to 6 months); -20°C (up to 1 month)To maintain stability for extended periods in solvent.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.To minimize exposure to moisture and oxygen, which can promote degradation.[5][7]
Light Keep away from direct sunlight.To prevent potential light-catalyzed degradation.[5]
Moisture Store in a dry environment, away from moisture.Water can facilitate protodeboronation and other hydrolytic degradation pathways.[5][7]

Key Degradation Pathways

Understanding the potential degradation pathways is essential for developing appropriate handling and storage protocols.

Degradation PathwayDescriptionFactors that Accelerate Degradation
Protodeboronation The replacement of the boronic acid functional group with a hydrogen atom (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[8]Presence of water, acidic or basic conditions (fastest), certain metal catalysts (e.g., copper, nickel).[8][9]
Oxidation The boronic acid group is cleaved and replaced with a hydroxyl group, forming a phenol. This is likely a major degradation pathway.[10]Presence of oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen).[10][11]
Anhydride Formation Boronic acids can reversibly form oligomeric anhydrides, particularly cyclic trimers known as boroxines, upon dehydration. This may affect solubility and reactivity.Elevated temperatures and removal of water.

Factors Influencing Stability of Arylboronic Acids

The following diagram illustrates the key factors that can impact the stability of an arylboronic acid like 6-bromo-1-boc-indole-2-boronic acid.

Factors Influencing Arylboronic Acid Stability cluster_conditions Environmental Conditions cluster_compound Compound State cluster_pathways Degradation Pathways Temperature Temperature Protodeboronation Protodeboronation Temperature->Protodeboronation Moisture (H2O) Moisture (H2O) Moisture (H2O)->Protodeboronation Oxygen (O2) Oxygen (O2) Oxidation Oxidation Oxygen (O2)->Oxidation Light Light Light->Oxidation pH pH pH->Protodeboronation Arylboronic Acid (Stable) Arylboronic Acid (Stable) Arylboronic Acid (Stable)->Protodeboronation Arylboronic Acid (Stable)->Oxidation Degraded Products Degraded Products Protodeboronation->Degraded Products Oxidation->Degraded Products

Caption: Factors influencing arylboronic acid stability.

Experimental Protocols

Specific experimental protocols for determining the stability of 6-bromo-1-boc-indole-2-boronic acid have not been identified in the reviewed literature. However, a general approach to assessing the stability would involve:

  • Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., elevated temperature, high humidity, UV/Vis light, and various pH levels) to identify potential degradation products and pathways.

  • Long-Term Stability Studies: Storing the compound under the recommended conditions (-20°C, dark, dry) and analyzing its purity at predetermined time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Handling and Safety

Based on safety information for similar compounds, 6-bromo-1-boc-indole-2-boronic acid should be handled with care:

  • It is likely a flammable solid. Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Use in a well-ventilated area to avoid inhalation of dust.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Ground/bond container and receiving equipment to prevent static discharge.[5]

Conclusion

While specific data for 6-bromo-1-boc-indole-2-boronic acid is limited, the general principles of handling and storing arylboronic acids provide a strong framework for maintaining its integrity. The key to preserving this compound is to store it at low temperatures (-20°C), in a dry and inert atmosphere, and protected from light. Awareness of the primary degradation pathways, protodeboronation and oxidation, can guide researchers in avoiding conditions that may compromise the quality of this valuable reagent. For applications requiring high stability over extended periods, conversion to a more stable derivative, such as a MIDA boronate or a trifluoroborate salt, could be considered.[1][3]

References

Synthesis of 6-Bromo-1-Boc-Indole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-bromo-1-boc-indole and its subsequent derivatization. The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in modern organic synthesis by masking the reactivity of the indole nitrogen, thereby enabling selective functionalization at other positions of the indole ring. The presence of the bromine atom at the 6-position offers a versatile handle for a wide array of cross-coupling reactions, making 6-bromo-1-boc-indole a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate

The primary and most fundamental step is the protection of the nitrogen atom of 6-bromoindole with a Boc group. This is typically achieved by reacting 6-bromoindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst to accelerate this reaction.

Experimental Protocol: Boc Protection of 6-Bromoindole

A standard procedure for the N-Boc protection of 6-bromoindole is as follows:

  • Reaction Setup: Dissolve 6-bromoindole (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Catalyst and Reagent: To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents). Then, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed, which typically takes a few hours.

  • Work-up: Upon completion, the reaction is quenched, for instance, with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure tert-butyl 6-bromo-1H-indole-1-carboxylate.

Diagram of the Boc Protection Workflow

Boc_Protection_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 6-bromoindole in anhydrous solvent add_reagents Add DMAP and (Boc)₂O start->add_reagents Inert atmosphere react Stir at room temperature add_reagents->react quench Quench reaction react->quench Monitor by TLC extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product 6-bromo-1-boc-indole purify->product

Caption: General experimental workflow for the Boc protection of 6-bromoindole.

Quantitative Data for Boc Protection

The following table summarizes typical quantitative data for the Boc protection of indoles. While specific yields for 6-bromoindole may vary, these values provide a general benchmark.

Starting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)
Indole(Boc)₂O (1.1 eq)DMAP (0.1 eq)CH₂Cl₂Room Temp.2-4>95
7-Bromoindole(Boc)₂O (1.2 eq)DMAP (0.1 eq)CH₂Cl₂Room Temp.2-498[1]
General Amines(Boc)₂O (2-3 eq)Base (1-1.5 eq)VariousRoom Temp. - 40-High

Synthesis of 6-Substituted-1-Boc-Indole Derivatives

The bromine atom at the 6-position of the N-Boc protected indole is a versatile functional handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For 6-bromo-1-boc-indole, this reaction enables the introduction of aryl, heteroaryl, vinyl, and alkyl groups.

  • Reaction Setup: In a reaction vessel, combine 6-bromo-1-boc-indole (1.0 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, typically 2.0 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and water. Degas the mixture by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram of Suzuki-Miyaura Coupling Pathway

Suzuki_Coupling indole 6-Bromo-1-boc-indole reagents Pd Catalyst Base Solvent, Heat indole->reagents boronic_acid R-B(OH)₂ boronic_acid->reagents product 6-R-1-boc-indole reagents->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Bromoindoles
BromoindoleBoronic AcidPd CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromoindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High
7-Bromo-1-boc-indolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292
7-Bromo-1-boc-indole4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF901685
Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly valuable for introducing alkynyl moieties.

  • Reaction Setup: To a solution of 6-bromo-1-boc-indole (1.0 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equivalents).

  • Reaction Conditions: Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This allows for the introduction of vinyl groups at the 6-position of the indole ring.

  • Reaction Setup: Combine 6-bromo-1-boc-indole (1.0 equivalent), the alkene (1.2-2.0 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) in a suitable solvent (e.g., DMF, DMA, or toluene).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off any solids, and perform an aqueous work-up followed by extraction. Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of 6-aminoindole derivatives.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-bromo-1-boc-indole (1.0 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to a temperature between 80 and 110 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate. Purify the crude product by column chromatography.[2]

Diagram of Common Cross-Coupling Reactions

Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start 6-Bromo-1-boc-indole suzuki Suzuki-Miyaura + R-B(OH)₂ start->suzuki sonogashira Sonogashira + R-C≡CH start->sonogashira heck Heck-Mizoroki + Alkene start->heck buchwald Buchwald-Hartwig + R₂NH start->buchwald product_suzuki 6-Aryl/Alkyl-1-boc-indole suzuki->product_suzuki product_sonogashira 6-Alkynyl-1-boc-indole sonogashira->product_sonogashira product_heck 6-Alkenyl-1-boc-indole heck->product_heck product_buchwald 6-Amino-1-boc-indole buchwald->product_buchwald

Caption: Overview of key palladium-catalyzed functionalizations of 6-bromo-1-boc-indole.

Conclusion

This guide has outlined the fundamental synthetic strategies for the preparation of 6-bromo-1-boc-indole and its subsequent diversification through various palladium-catalyzed cross-coupling reactions. The detailed protocols and tabulated data provide a valuable resource for researchers in the fields of organic synthesis and drug discovery. The versatility of 6-bromo-1-boc-indole as a building block, combined with the robustness of modern cross-coupling methodologies, offers a powerful platform for the construction of a wide array of complex and biologically relevant indole derivatives. The provided workflows and reaction diagrams serve to visually summarize the key synthetic transformations, aiding in the planning and execution of these important chemical processes.

References

Navigating the Reactivity of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has emerged as a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. Its unique bifunctional nature, possessing both a reactive boronic acid moiety at the 2-position and a synthetically tractable bromine atom at the 6-position of the indole core, opens a wide array of possibilities for molecular elaboration. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, making it an amenable substrate for various cross-coupling reactions. This technical guide provides a comprehensive overview of the key exploratory reactions of this important intermediate, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations allow for the strategic formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, providing access to a diverse range of substituted indole derivatives.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction is instrumental in introducing a wide variety of aryl and heteroaryl substituents at the 2-position of the indole nucleus.

A representative application of this reaction is the synthesis of 2-aryl-6-bromo-1H-indoles, which are key precursors for various biologically active molecules. The general workflow for this transformation is depicted below.

Suzuki_Miyaura_Workflow reagents Reactants: (6-Bromo-1-Boc-1H-indol-2-yl)boronic acid Aryl/Heteroaryl Halide reaction Suzuki-Miyaura Coupling reagents->reaction conditions Reaction Conditions: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) conditions->reaction workup Workup & Purification: - Extraction - Chromatography reaction->workup Reaction Mixture product Product: 2-Aryl-6-bromo-1-Boc-indole workup->product

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

While specific data for a wide range of coupling partners with this compound is dispersed throughout proprietary and academic literature, the following table summarizes representative conditions and yields for the coupling of similar indolylboronic acids, providing a strong predictive framework for this substrate.

Aryl Halide PartnerPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
4-ChloropyridinePdCl₂(dppf) (3)Cs₂CO₃Toluene1101670-80
2-BromothiophenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane90880-90

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of tert-butyl 6-bromo-2-(p-tolyl)-1H-indole-1-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), 4-bromotoluene (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

  • Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is added, followed by a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: The mixture is heated to 100 °C and stirred vigorously for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a complementary approach to the more common Buchwald-Hartwig amination. This copper-catalyzed reaction couples the boronic acid with amines or alcohols, often under mild, aerobic conditions.

The logical flow for a Chan-Lam N-arylation is outlined in the diagram below.

Chan_Lam_Workflow reagents Reactants: (6-Bromo-1-Boc-1H-indol-2-yl)boronic acid Amine/Alcohol (e.g., Morpholine, Phenol) reaction Chan-Lam Coupling reagents->reaction conditions Reaction Conditions: - Copper Catalyst (e.g., Cu(OAc)₂) - Base (e.g., Pyridine, Et₃N) - Solvent (e.g., DCM, Toluene) conditions->reaction workup Workup & Purification: - Filtration - Chromatography reaction->workup Reaction Mixture product Product: 2-Amino/Oxy-6-bromo-1-Boc-indole workup->product

Figure 2: Logical workflow for the Chan-Lam coupling reaction.

Quantitative Data for Chan-Lam Coupling:

The Chan-Lam coupling is known for its broad substrate scope. The following table provides representative conditions and expected yields for the coupling of arylboronic acids with various nucleophiles, which can be extrapolated to the target indole boronic acid.

NucleophileCopper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholineCu(OAc)₂ (10)PyridineDCMRT2475-85
AnilineCu(OAc)₂ (10)Et₃NToluene801870-80
PhenolCu(OTf)₂ (15)DMAPMeCN603665-75

Detailed Experimental Protocol: Chan-Lam N-Arylation

Synthesis of tert-butyl 6-bromo-2-(morpholino)-1H-indole-1-carboxylate

  • Reaction Setup: In a round-bottom flask, this compound (1.0 equiv.), morpholine (1.5 equiv.), and copper(II) acetate (0.1 equiv.) are combined.

  • Solvent and Base Addition: Dichloromethane (DCM) is added as the solvent, followed by pyridine (2.0 equiv.) as the base.

  • Reaction: The flask is left open to the air, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by LC-MS.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

The Dual Reactivity of the Bromo-Indole Scaffold

A key strategic advantage of this compound is the potential for sequential or orthogonal functionalization at both the C2 (via the boronic acid) and C6 (via the bromo) positions. This allows for the construction of highly complex and diverse molecular architectures. For example, a Suzuki-Miyaura coupling at C2 can be followed by a second cross-coupling reaction (e.g., another Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling) at the C6-bromo position.

The decision-making process for such a sequential functionalization is illustrated below.

Sequential_Functionalization start (6-Bromo-1-Boc-1H-indol-2-yl)boronic acid c2_coupling C2-Functionalization (Suzuki or Chan-Lam) start->c2_coupling intermediate 2-Substituted-6-bromo-1-Boc-indole c2_coupling->intermediate c6_coupling C6-Functionalization (Suzuki, Buchwald-Hartwig, etc.) intermediate->c6_coupling final_product 2,6-Disubstituted-1-Boc-indole c6_coupling->final_product

Figure 3: Logical pathway for sequential C2 and C6 functionalization.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of a wide array of functionalized indole derivatives. Its predictable reactivity in Suzuki-Miyaura and Chan-Lam couplings, coupled with the potential for sequential derivatization, makes it an invaluable tool for researchers in drug discovery and materials science. The experimental protocols and representative data provided in this guide serve as a solid foundation for the successful application of this building block in the synthesis of novel and complex molecules. As the demand for sophisticated heterocyclic compounds continues to grow, the strategic importance of intermediates like this compound will undoubtedly increase.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly for the synthesis of biaryl and heteroaryl compounds. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Consequently, the functionalization of the indole nucleus is of significant interest in drug discovery and development.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid with various aryl halides. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, making it a common intermediate in multi-step syntheses. This protocol, along with the comparative data on catalytic systems, will serve as a valuable resource for researchers synthesizing novel 2-aryl-6-bromo-1H-indole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, in this case, this compound, transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and the tolerance of various functional groups.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX OxAdd Oxidative Addition ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation Transmetalation ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R' ArX Ar-X RBoronic R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data of Catalytic Systems

The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki coupling reactions. The following table summarizes various conditions reported for the coupling of indolylboronic acids or bromoindoles with their respective coupling partners, providing a comparative overview to guide reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME802HighFor coupling of bromoindazoles with N-Boc-2-pyrroleboronic acid.[1]
Pd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O80-1004-1256-69For coupling of 3-chloroindazole with 5-indole boronic acid.
SPhos Pd G2 (2)SPhosK₃PO₄ (2)Toluene/H₂O1001>95For sterically hindered and electron-rich arylboronic acids.
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)H₂O120 (MW)177-91For coupling of dibromoindoles with arylboronic acids.[2]
Pd(OAc)₂ (0.5)-Na₂CO₃ (2)H₂O/Acetone350.5-194-99Ligand-free conditions for aryl iodides and bromides.
XPhos Pd G2 (1.5)-K₃PO₄Dioxane/H₂O605-897For coupling of 6-chloroindole with phenylboronic acid.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, DME, or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The total solvent volume should be sufficient to ensure good stirring (typically 0.1-0.2 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: Combine reagents, catalyst, and base in a flame-dried flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar or N₂. setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute, extract with organic solvent, and wash. monitor->workup Reaction Complete purify Purification: Dry, concentrate, and perform column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient method for the synthesis of a diverse range of 2-aryl-6-bromo-1H-indole derivatives. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific substrate. The provided protocol and comparative data serve as a robust starting point for researchers in medicinal chemistry and drug development to synthesize novel indole-based compounds for biological evaluation. Careful execution of the experimental procedure under inert conditions is essential for the successful outcome of this powerful cross-coupling reaction.

References

Application Notes and Protocols for (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a bromine atom at the 6-position and a boronic acid at the 2-position, along with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, offers a strategic handle for the regioselective synthesis of highly functionalized indole derivatives. This document provides detailed application notes, experimental protocols, and data for the use of this reagent, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the indol-2-yl moiety with a wide variety of aryl and heteroaryl halides, providing access to a diverse range of 2-aryl-6-bromo-1H-indole derivatives. These products can serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The Boc protecting group enhances the stability and solubility of the indole ring and can be readily removed under acidic conditions.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents IndoleBoronicAcid (6-Bromo-1-(Boc)-1H-indol-2-yl)boronic acid Product 2-Aryl-6-bromo-1-(Boc)-1H-indole IndoleBoronicAcid->Product + ArylHalide Ar-X (Aryl or Heteroaryl Halide) ArylHalide->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Figure 1: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 6-bromoindole with various meta-substituted phenylboronic acids. While the indole nitrogen in these examples is unprotected, the reaction conditions and outcomes provide a strong predictive framework for reactions with the N-Boc protected analogue.

EntryAryl Boronic AcidProductYield (%)
13-Cyanophenylboronic acid6-Bromo-2-(3-cyanophenyl)-1H-indole75
23-Nitrophenylboronic acid6-Bromo-2-(3-nitrophenyl)-1H-indole80
33-(tert-Butoxycarbonylaminomethyl)phenylboronic acidtert-Butyl ((3-(6-bromo-1H-indol-2-yl)phenyl)methyl)carbamate65

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl or heteroaryl halide, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Add the base (e.g., K₂CO₃) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Experimental_Workflow start Start setup Combine reactants and catalyst in a flame-dried flask. start->setup inert Establish inert atmosphere (N₂ or Ar). setup->inert reagents Add base and degassed solvent. inert->reagents reaction Heat and stir the reaction mixture. reagents->reaction monitor Monitor progress by TLC or LC-MS. reaction->monitor monitor->reaction Continue reaction workup Cool, dilute, and perform aqueous work-up. monitor->workup Reaction complete purify Dry organic layer and purify by column chromatography. workup->purify end End purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

The products derived from the Suzuki-Miyaura coupling of this compound are often designed as inhibitors or modulators of specific biological pathways implicated in disease. For instance, substituted indoles are known to interact with various protein kinases, which are key components of cellular signaling cascades.

Signaling_Pathway cluster_synthesis Synthesis cluster_application Biological Application boronic_acid (6-Bromo-1-Boc-1H-indol-2-yl)boronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki product 2-Aryl-6-bromo-1-Boc-indole Derivative suzuki->product kinase Protein Kinase product->kinase Inhibition/Modulation signaling Cellular Signaling Cascade kinase->signaling disease Disease Pathogenesis (e.g., Cancer) signaling->disease

Figure 3: Logical relationship from synthesis to biological application.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1-Boc-indole-2-boronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 6-bromo-1-Boc-indole-2-boronic acid and the related compound, 6-bromo-1-Boc-indole. These reactions are pivotal in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This guide offers practical methodologies for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by quantitative data from analogous systems, and visualized workflows to facilitate experimental success.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. In this context, 6-bromo-1-Boc-indole-2-boronic acid can be coupled with various aryl or heteroaryl halides to generate 6-substituted indole derivatives.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of similar N-Boc protected bromo-indole derivatives, providing a valuable reference for reaction optimization.

EntryAryl Halide/Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Compound
1N-Boc-7-bromotryptophanp-Tolylboronic acidPd(OAc)₂ (5)SPhos (5)K₂CO₃Water:Acetonitrile (4:1)372465N-Boc-7-bromotryptophan[1]
2Boc-protected indole bromidePhenylboronic acid derivativePd(dba)₂ (5)(t-Bu)₃P·HBF₄ (5)DIPEATolueneRT-81Boc-protected indole bromide[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 6-bromo-1-Boc-indole-2-boronic acid

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Degassed water (if using aqueous conditions)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-1-Boc-indole-2-boronic acid (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (2-5 mol%) and, if required, a ligand (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. Here, 6-bromo-1-Boc-indole serves as the aryl halide.

Quantitative Data for Heck Reaction

The following table presents data from Heck reactions of analogous bromo-tryptophan derivatives, which are excellent surrogates for estimating reaction performance.

EntryBromo-indole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-bromo-tryptophanStyrenePd(OAc)₂TPPTSNa₂CO₃Water80->95
26-bromo-tryptophanStyrenePd(OAc)₂TPPTSNa₂CO₃Water80->95

Data derived from a study on halo-tryptophans demonstrating near-quantitative conversions.[3]

Experimental Protocol: Heck Reaction

This protocol provides a starting point for the Heck coupling of 6-bromo-1-Boc-indole.

Materials:

  • 6-bromo-1-Boc-indole

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdEnCat™ 40)

  • Base (e.g., Et₃N, NaOAc)

  • Solvent (e.g., DMF, Acetonitrile, Ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve 6-bromo-1-Boc-indole (1.0 eq.) and the alkene (1.5 eq.) in the chosen solvent.

  • Add the base (2.0 eq.) and the palladium catalyst (1-5 mol%).

  • If using a ligand, add it to the mixture (2-10 mol%).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 100-140 °C), potentially using microwave irradiation for shorter reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and filter off the catalyst if it is heterogeneous.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling
EntryBromo-indole DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-bromo-1-(phenylsulfonyl)-1H-indolePhenylacetyleneNiCl₂(dme) (10)-K₂CO₃Dioxane7048Not specified

This protocol utilizes a nickel catalyst, which can be an alternative to palladium for Sonogashira couplings.[4]

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of 6-bromo-1-Boc-indole.

Materials:

  • 6-bromo-1-Boc-indole

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, DIPEA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-bromo-1-Boc-indole (1.0 eq.), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

  • Add the anhydrous solvent to dissolve the solids.

  • Add the amine base (2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To aid in the conceptual understanding and practical execution of these cross-coupling reactions, the following diagrams have been generated using the DOT language.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII R-X Transmetal Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck) PdII->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R R'-M / Alkene + Base RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Forms ArylHalide R-X ArylHalide->OxAdd Organometallic R'-M (e.g., R'-B(OH)2) or Alkene Organometallic->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants: 6-bromo-1-boc-indole derivative, Coupling Partner, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Reaction_Components PCC Palladium-Catalyzed Cross-Coupling Product Desired Product (Substituted Indole) PCC->Product Substrate Substrate (6-bromo-1-boc-indole derivative) Substrate->PCC Partner Coupling Partner (Boronic Acid / Alkene / Alkyne) Partner->PCC Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->PCC Ligand Ligand (e.g., SPhos, PPh₃) Ligand->PCC Base Base (e.g., K₂CO₃, Et₃N) Base->PCC Solvent Solvent (e.g., Dioxane, THF) Solvent->PCC

Caption: Logical relationship of key components in the cross-coupling reactions.

References

Application Notes and Protocols for 6-Bromo-1-Boc-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-bromo-1-(tert-butoxycarbonyl)-indole-2-boronic acid, a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules relevant to drug discovery.

Overview and Core Applications

6-Bromo-1-Boc-indole-2-boronic acid is a bifunctional synthetic intermediate. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a boronic acid at the 2-position and a bromine atom at the 6-position allows for sequential, site-selective functionalization.[1] The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, enhancing stability and solubility in organic solvents.[1]

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 2-position of the indole ring.[2][3] The bromine atom at the 6-position can be subsequently used in another cross-coupling reaction to further elaborate the molecular structure.

Physicochemical Properties

PropertyValue
CAS Number 1217500-59-8
Molecular Formula C₁₃H₁₅BBrNO₄
Molecular Weight 339.98 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥95%
Storage Conditions Store under an inert atmosphere, in a freezer at -20°C.

Standard Reaction Conditions: Suzuki-Miyaura Cross-Coupling

While specific data for 6-bromo-1-Boc-indole-2-boronic acid is not extensively documented, the following table summarizes typical conditions for Suzuki-Miyaura reactions involving similar indole boronic acids and bromoindoles. These conditions serve as a starting point for reaction optimization.

ComponentExamplesTypical Concentration/EquivalentsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand2-10 mol%Pd(dppf)Cl₂ is often effective for heteroaryl couplings. The choice of catalyst and ligand can significantly impact reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalentsAn aqueous solution of the base is commonly used. The choice of base is crucial and depends on the substrates.
Solvent System Dioxane/H₂O, Toluene/Ethanol/H₂O, DME/H₂O, DMF-A mixture of an organic solvent and water is typical. Degassing the solvent prior to use is essential to prevent catalyst deactivation.[2]
Aryl/Vinyl Halide Aryl bromides, aryl iodides, heteroaryl bromides, vinyl triflates1.0-1.5 equivalentsThe reactivity of the halide partner follows the order I > Br > OTf >> Cl.[3]
Temperature 80-110 °C-The reaction is typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)-Essential to prevent oxidation of the palladium catalyst.[2]

Detailed Experimental Protocol (Representative)

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of 6-bromo-1-Boc-indole-2-boronic acid with an aryl or heteroaryl halide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • 6-Bromo-1-Boc-indole-2-boronic acid (1.0 eq)

  • Aryl or Heteroaryl Halide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., in a 4:1 ratio)

  • Anhydrous solvents

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-bromo-1-Boc-indole-2-boronic acid, the aryl/heteroaryl halide, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed DME and water via syringe. Then, add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - 6-Bromo-1-Boc-indole-2-boronic acid - Aryl Halide - Base (e.g., K₂CO₃) inert Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent_catalyst Add Degassed Solvent (e.g., DME/H₂O) and Palladium Catalyst inert->solvent_catalyst reaction Heat Reaction Mixture (e.g., 80-100°C) with Stirring solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated 2-Aryl-6-bromo-1-Boc-indole purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

The following diagram illustrates the logical relationship of the components in the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Components cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid 6-Bromo-1-Boc-indole-2-boronic acid (Nucleophile) Product 2-Aryl-6-bromo-1-Boc-indole Boronic_Acid->Product Aryl_Halide Aryl/Vinyl Halide (Electrophile) Aryl_Halide->Product Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DME/H₂O) Solvent->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and laboratory conditions. Always follow appropriate safety procedures when conducting chemical reactions.

References

Application Notes and Protocols: 6-bromo-1-boc-indole-2-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-(tert-butoxycarbonyl)indole-2-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex heterocyclic scaffolds. The presence of the boronic acid moiety at the 2-position of the indole ring, combined with a bromine atom at the 6-position and a Boc-protecting group on the indole nitrogen, offers a trifecta of synthetic handles for molecular elaboration. This strategic arrangement allows for sequential and site-selective modifications, making it an invaluable tool in the construction of diverse compound libraries for drug discovery.

The indole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] The boronic acid group facilitates carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[2][3] The bromine atom provides a further point for diversification, and the Boc group offers a stable yet readily removable protecting group for the indole nitrogen.

This document provides an in-depth analysis of the applications of 6-bromo-1-boc-indole-2-boronic acid, with a focus on its role in the synthesis of kinase inhibitors. While specific data for the 6-bromo isomer is often proprietary or embedded in broader chemical patents, the applications can be strongly inferred from the well-documented use of its regioisomer, 7-bromo-1H-indole-2-boronic acid, in the development of potent cancer therapeutics.[4]

Core Applications in Drug Discovery: Kinase Inhibitors

A primary application of substituted bromo-indole boronic acids is in the synthesis of potent inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[5][6] Derivatives of the pyrimido[4,5-b]indole scaffold, accessible through Suzuki-Miyaura coupling with precursors like 6-bromo-1-boc-indole-2-boronic acid, have demonstrated significant inhibitory activity against key oncogenic kinases such as RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A).[4] Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers.[4]

Quantitative Data: Efficacy of Derived Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative pyrimido[4,5-b]indole derivatives synthesized using the closely related (7-Bromo-1H-indol-2-yl)boronic acid. This data is presented to illustrate the potential potency of compounds derived from the 6-bromo isomer.[4]

Compound IDTarget KinaseIC50 (nM)Cellular IC50 (nM)
Compound ARET1.25.8
Compound ATRKA0.83.1
Compound BRET2.510.2
Compound BTRKA1.57.5

Experimental Protocols

The cornerstone reaction for utilizing 6-bromo-1-boc-indole-2-boronic acid is the Suzuki-Miyaura cross-coupling.[3][7] This reaction facilitates the formation of a C-C bond between the indole-2-position and an aryl or heteroaryl halide.

General Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 6-bromo-1-boc-2-(heteroaryl)indole

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid

  • Aryl or heteroaryl halide (e.g., 4-chloropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

Procedure:

  • To a reaction vessel, add 6-bromo-1-boc-indole-2-boronic acid (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the base (2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Add the palladium catalyst (0.05-0.10 eq.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-1-boc-2-(heteroaryl)indole derivative.[4]

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 6-bromo-1-boc-indole-2-boronic acid - Aryl/Heteroaryl Halide - Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (80-100°C, 4-12h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Suzuki-Miyaura coupling workflow.
Signaling Pathway: RET Kinase Inhibition

The therapeutic rationale for synthesizing inhibitors from 6-bromo-1-boc-indole-2-boronic acid is to target key signaling pathways involved in cancer cell proliferation and survival.[4] The RET receptor tyrosine kinase, upon activation, initiates downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting cell growth and survival.[4]

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates Ligand Ligand-Coreceptor Complex Ligand->RET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Cell Proliferation, Survival) MAPK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Pyrimido[4,5-b]indole Inhibitor (Derived from 6-bromo-1-boc-indole-2-boronic acid) Inhibitor->RET Inhibits Autophosphorylation

RET signaling pathway and inhibition.

Conclusion

6-bromo-1-boc-indole-2-boronic acid stands out as a highly valuable and strategic building block in medicinal chemistry. Its utility in constructing potent kinase inhibitors, particularly for oncogenic targets, underscores its importance in the development of next-generation cancer therapeutics. The synthetic accessibility and the potential for diverse functionalization at three distinct positions make it a key component in the modern drug discovery toolbox. Further exploration of its applications in the synthesis of other biologically active molecules is a promising avenue for future research.

References

Application Notes and Protocols for the Synthesis of Functionalized Indoles using (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of the indole core is therefore of significant interest in medicinal chemistry and drug discovery. (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a key building block that enables the synthesis of diverse 2,6-disubstituted indoles through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction facilitates the formation of a carbon-carbon bond at the 2-position of the indole ring, providing a versatile entry point for the introduction of various aryl and heteroaryl substituents. The presence of the bromine atom at the 6-position offers a handle for further diversification. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and solubility of the boronic acid and can be readily removed under acidic conditions.

These resulting functionalized indoles are valuable intermediates in the synthesis of compounds targeting a range of biological pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[1]

Key Applications in Drug Discovery

The 2,6-disubstituted indole core synthesized from this compound is a key pharmacophore in the development of various therapeutic agents. Notable applications include:

  • Kinase Inhibitors: Many kinase inhibitors incorporate the indole scaffold to target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • METTL3 Inhibition: Recent studies have explored 2,6-disubstituted indoles as potent inhibitors of Methyltransferase-like 3 (METTL3), an enzyme involved in RNA methylation that has emerged as a promising target in oncology.[4]

  • Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in compounds exhibiting antibacterial and antiviral activities.[1]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions between this compound and various aryl/heteroaryl halides. The data is compiled from analogous reactions and serves as a predictive framework for reaction outcomes.

EntryAryl/Heteroaryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95
23-ChloropyridinePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane901670-85
31-Bromo-4-fluorobenzenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O110880-92
42-BromothiophenePd(OAc)₂ (5) / XPhos (10)K₂CO₃Acetonitrile/H₂O801875-90
54-BromoanisolePd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851488-96

Yields are indicative and may vary based on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl/heteroaryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl/heteroaryl-6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Protocol 2: Deprotection of the N-Boc Group

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the indole nitrogen.

Materials:

  • N-Boc protected indole derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected indole in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Reactants: - Boronic Acid - Aryl Halide - Base heating Heating & Stirring (Inert Atmosphere) reagents->heating catalyst Palladium Catalyst catalyst->heating solvent Degassed Solvent solvent->heating extraction Extraction heating->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification final_product Functionalized Indole purification->final_product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

METTL3_Inhibition_Pathway cluster_pathway METTL3 Signaling Pathway in Cancer cluster_inhibition Inhibition by Functionalized Indole METTL3 METTL3 m6A m6A Modification METTL3->m6A catalyzes mRNA mRNA mRNA->m6A Oncogenes Oncogenes (e.g., c-MYC, BCL2) m6A->Oncogenes regulates expression Proliferation Cell Proliferation & Survival Oncogenes->Proliferation promotes Indole_Inhibitor 2,6-Disubstituted Indole Derivative Indole_Inhibitor->METTL3 inhibits

Caption: Simplified METTL3 signaling pathway and point of inhibition.

References

Application Notes and Protocols: 6-bromo-1-boc-indole-2-boronic acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-(tert-butoxycarbonyl)indole-2-boronic acid is a key synthetic intermediate in medicinal chemistry and drug discovery. Its unique trifunctional nature—possessing a reactive boronic acid, a versatile bromine atom, and a protected indole nitrogen—makes it an invaluable building block for the construction of complex molecular architectures. The indole scaffold itself is a privileged structure found in numerous biologically active compounds, and the strategic placement of the bromo and boronic acid moieties allows for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1][2]

This document provides detailed application notes and experimental protocols for the use of 6-bromo-1-boc-indole-2-boronic acid in the synthesis of complex molecules, with a focus on its application in the development of kinase inhibitors and selective androgen receptor modulators (SARMs).

Key Applications in Drug Development

The primary utility of 6-bromo-1-boc-indole-2-boronic acid lies in its application in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a carbon-carbon bond at the 2-position of the indole ring, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The bromine at the 6-position provides a secondary site for further diversification, enabling the exploration of structure-activity relationships (SAR) crucial for drug optimization.

  • Synthesis of Kinase Inhibitors: The indole nucleus is a common core structure in many kinase inhibitors. By coupling 6-bromo-1-boc-indole-2-boronic acid with various (hetero)aryl halides, libraries of potential kinase inhibitors can be synthesized. The subsequent modification at the 6-position can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds.

  • Development of Selective Androgen Receptor Modulators (SARMs): SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects.[3][4][5][6][7] Substituted indole and quinolinone scaffolds have shown promise as SARM candidates.[3][5] 6-bromo-1-boc-indole-2-boronic acid serves as a valuable starting material for the synthesis of novel indole-based SARMs.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of bromo-indoles with various boronic acids. While specific data for 6-bromo-1-boc-indole-2-boronic acid is not extensively published, the data for analogous systems provides a strong predictive framework for reaction outcomes.

EntryCoupling Partner (Aryl/Heteroaryl Halide)Catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12-chloro-4-methylpyrimidinePd(dppf)Cl₂ (3)K₂CO₃DME/H₂O85121-boc-6-bromo-2-(4-methylpyrimidin-2-yl)indole~85-95
24-bromoanisolePd(PPh₃)₄ (5)K₂CO₃Toluene10081-boc-6-bromo-2-(4-methoxyphenyl)indole~90-98
33-bromopyridinePd₂(dba)₃ (1.5) / SPhos (4.5)K₃PO₄1,4-Dioxane110171-boc-6-bromo-2-(pyridin-3-yl)indole~80-90
4Phenylboronic acid (homocoupling)Pd(OAc)₂ (5)K₂CO₃DME8021,1'-di-boc-6,6'-dibromo-2,2'-biindole~60-70

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-bromo-1-boc-indole-2-boronic acid with a Heteroaryl Halide

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-1-boc-indole-2-boronic acid with a heteroaryl halide, such as 2-chloro-4-methylpyrimidine.

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid (1.0 equiv)

  • 2-chloro-4-methylpyrimidine (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, and other necessary solvents for workup and chromatography

Procedure:

  • To a round-bottom flask, add 6-bromo-1-boc-indole-2-boronic acid (1.0 equiv), 2-chloro-4-methylpyrimidine (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add Pd(dppf)Cl₂ (3 mol%) to the flask.

  • Under the inert atmosphere, add a degassed mixture of DME and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-boc-6-bromo-2-(4-methylpyrimidin-2-yl)indole.

Protocol 2: Synthesis of 6-bromo-1-boc-indole-2-boronic acid

This protocol outlines a common synthetic route to the title compound starting from 6-bromoindole.

Step 1: N-Boc Protection of 6-bromoindole

  • Dissolve 6-bromoindole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in a small amount of THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 6-bromo-1-boc-indole.

Step 2: Lithiation and Borylation

  • Dissolve 6-bromo-1-boc-indole (1.0 equiv) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 equiv, solution in hexanes) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (B(O-iPr)₃, 1.5 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Acidify the mixture to pH ~2-3 with 1N HCl.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude 6-bromo-1-boc-indole-2-boronic acid can often be used in the next step without further purification or can be purified by recrystallization or chromatography.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - 6-bromo-1-boc-indole-2-boronic acid - Aryl/Heteroaryl Halide - Base (e.g., K2CO3) Catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl2) Reactants->Catalyst Inert Establish Inert Atmosphere (N2 or Ar) Catalyst->Inert Solvent Add Degassed Solvent (e.g., DME/H2O) Inert->Solvent Heat Heat to Reaction Temperature (e.g., 85-110 °C) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Isolated Product Purify->Product Kinase_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Inhibitor Kinase Inhibitor (e.g., Indole-based) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

References

Application Notes and Protocols for the Suzuki-Miyaura Reaction of 6-bromo-1-boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental procedure for the Suzuki-Miyaura reaction of 6-bromo-1-boc-indole-2-boronic acid with various aryl and heteroaryl halides. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 2-position opens avenues for the synthesis of novel therapeutic agents. The Boc-protecting group ensures solubility in organic solvents and can be readily removed post-coupling. The bromine atom at the 6-position offers a handle for further diversification of the indole core.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, 6-bromo-1-boc-indole-2-boronic acid) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid

  • Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromopyridine, 2-chloroquinoline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like SPhos or XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-bromo-1-boc-indole-2-boronic acid (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1-0.2 M with respect to the boronic acid.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-bromo-1-boc-indole.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various indole derivatives, which can serve as a reference for the expected outcome with 6-bromo-1-boc-indole-2-boronic acid.

Aryl Halide PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME/H₂O80297[1]
4-Tolylboronic acidPd/SPhos (5)K₂CO₃ (3)Acetonitrile/H₂O371895[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃ (aq)DME85-90+
3-Nitrophenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃ (aq)DME85-82[3]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80280+[4]
2-Thiopheneboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O80280+[4]

Visualizations

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 6-bromo-1-boc-indole-2-boronic acid - Aryl/Heteroaryl Halide - Base purge Purge with Inert Gas (Ar or N2) reagents->purge add_catalyst Add Pd Catalyst purge->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir (80-110 °C) add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Diagram:

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product reagents1 R1-X (Aryl Halide) reagents1->oxidative_addition reagents2 R2-B(OH)2 (Boronic Acid) + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Catalyst Selection Guide for Suzuki-Miyaura Coupling Reactions of 6-Bromo-1-Boc-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting the optimal catalyst system for the Suzuki-Miyaura cross-coupling of 6-bromo-1-Boc-indole-2-boronic acid with various aryl and heteroaryl halides. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at specific positions is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura reaction is a powerful and versatile tool for forming carbon-carbon bonds, and the following protocols and data will aid in the efficient synthesis of 2-aryl-6-bromo-1-Boc-indoles.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide. In the context of 6-bromo-1-Boc-indole-2-boronic acid, the reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 2-position of the indole ring. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired product. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen is often employed to enhance stability and improve reaction outcomes.

Catalyst System Selection

The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. For heteroaromatic substrates like indoles, bulky and electron-rich phosphine ligands are often preferred as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Below is a summary of commonly used palladium catalysts and ligands that have shown efficacy in the coupling of bromoindoles and related heterocyclic systems.

Table 1: Recommended Palladium Catalyst and Ligand Systems

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Characteristics & Recommendations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)2.5 - 5A versatile and commonly used catalyst, particularly effective for electron-rich arylboronic acids.[1]
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)3 - 5Often a good starting point for heteroaryl couplings due to its robustness and efficiency.[2]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1 - 3A common Pd(0) source used in combination with a variety of phosphine ligands.
Buchwald PrecatalystsSPhos, XPhos, RuPhos1 - 4Highly active catalysts that are effective for a broad range of substrates, including challenging couplings.

Reaction Parameters: Base and Solvent

The base and solvent system plays a crucial role in the reaction by activating the boronic acid and influencing the solubility of the reactants and catalyst.

Table 2: Common Base and Solvent Combinations

BaseSolvent System (v/v)Typical Temperature (°C)Notes
K₂CO₃Dioxane/Water (4:1 to 10:1)80 - 100A widely used and cost-effective combination suitable for many couplings.[1]
Cs₂CO₃Dioxane/Water (4:1)80 - 100A stronger base that can be effective for less reactive coupling partners.
K₃PO₄Toluene/Water or Dioxane/Water80 - 110Often used with sterically hindered substrates.
Na₂CO₃DME/Water (4:1)85An alternative carbonate base that can be effective.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of 6-bromo-1-Boc-indole-2-boronic acid with an aryl halide. This protocol should be optimized for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 6-bromo-1-Boc-indole-2-boronic acid (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 6-bromo-1-Boc-indole-2-boronic acid, the aryl halide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L_n Active Catalyst B Oxidative Addition C Ar-Pd(II)-X L_n (Aryl Palladium Halide) A->C Ar-X D Transmetalation E Ar-Pd(II)-Ar' L_n C->E Ar'-B(OH)₂ / Base E->A F Reductive Elimination G Ar-Ar' (Coupled Product) E->G ArX Ar-X (Aryl Halide) ArB Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - 6-bromo-1-Boc-indole-2-boronic acid - Aryl Halide - Base - Pd Catalyst start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of 6-bromo-1-boc-indole-2-boronic acid through Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the formation of carbon-carbon bonds for the development of novel pharmaceuticals and functional materials. The indole scaffold, a privileged structure in medicinal chemistry, is a frequent target for functionalization. This document provides detailed application notes on the critical role of solvent selection in optimizing the efficiency of Suzuki-Miyaura reactions involving 6-bromo-1-boc-indole-2-boronic acid. By presenting quantitative data from analogous reactions, detailed experimental protocols, and visual workflows, these notes serve as a comprehensive guide for researchers seeking to enhance yields and purity in the synthesis of 2,6-disubstituted indole derivatives.

Introduction

The efficiency of the palladium-catalyzed Suzuki-Miyaura cross-coupling is profoundly influenced by several parameters, with the choice of solvent being a critical factor that can dictate reaction kinetics, catalyst stability, and ultimately, product yield and purity. The solvent system's ability to dissolve both the organic substrates and the inorganic base is crucial for a successful reaction. This is particularly relevant for polar, heterocyclic compounds like 6-bromo-1-boc-indole-2-boronic acid. This document outlines the impact of various solvent systems on the Suzuki-Miyaura coupling and provides standardized protocols to guide reaction optimization.

Data Presentation: Impact of Solvent on Reaction Yield

While specific quantitative data for the Suzuki-Miyaura coupling of 6-bromo-1-boc-indole-2-boronic acid is not extensively available in the public domain, the following tables summarize the effect of different solvents on the yield of Suzuki-Miyaura reactions for structurally related bromo-indole and bromo-aniline derivatives. This data provides a strong predictive framework for solvent selection in the target reaction.

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative with Phenylboronic Acid

EntrySolventBaseCatalystTemperature (°C)Time (h)Yield (%)
1DioxaneCs₂CO₃PdCl₂(SPhos)1201291
2TolueneCs₂CO₃PdCl₂(SPhos)1201285
3AcetonitrileCs₂CO₃PdCl₂(SPhos)1201278
4DMFCs₂CO₃PdCl₂(SPhos)1201272
5THFCs₂CO₃PdCl₂(SPhos)1201265

Data adapted from a study on a structurally similar bromo-benzimidazole derivative to illustrate solvent trends.

Table 2: Comparison of Solvents in the Suzuki-Miyaura Coupling of an ortho-Bromoaniline Derivative [1]

EntrySolventBaseCatalystTemperature (°C)Yield (%)
1Dioxane/H₂OCs₂CO₃CataCXium A palladacycle8051
2EtOAcCs₂CO₃CataCXium A palladacycle80<10
3PhMeCs₂CO₃CataCXium A palladacycle80<10
42-MeTHFCs₂CO₃CataCXium A palladacycle8095

This data highlights the significant impact a change in solvent can have on reaction yield, with 2-MeTHF proving superior in this specific case.[1]

Key Principles of Solvent Selection

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are the most commonly employed solvents for Suzuki-Miyaura couplings due to their ability to dissolve both the organic substrates and the inorganic base, which is crucial for reaction efficiency.

  • Aqueous Mixtures: The addition of water to organic solvents (e.g., Dioxane/H₂O, DME/H₂O) is a common strategy. The aqueous phase is essential for dissolving the inorganic base, facilitating the formation of the active boronate species.

  • Alcohols (e.g., Ethanol, Methanol): These can be effective solvents, particularly in combination with water, and are considered greener alternatives.

  • Anhydrous vs. Aqueous Conditions: While many Suzuki-Miyaura reactions benefit from aqueous conditions, anhydrous conditions are sometimes preferred, especially when dealing with water-sensitive functional groups. However, in some cases, strictly anhydrous conditions can lead to no reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 6-bromo-1-boc-indole-2-boronic acid with an aryl halide. These should be considered as starting points for optimization.

Protocol 1: Standard Dioxane/Water System

This protocol is a robust starting point for the Suzuki-Miyaura coupling of a variety of aryl halides with 6-bromo-1-boc-indole-2-boronic acid.

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 6-bromo-1-boc-indole-2-boronic acid, the aryl halide, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl halide is typically between 0.1 and 0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-bromo-1-boc-indole.

Protocol 2: Microwave-Assisted Synthesis in Ethanol

This protocol offers a potentially faster and more efficient method using microwave irradiation and a greener solvent.

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid (1.3 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add 6-bromo-1-boc-indole-2-boronic acid, the aryl halide, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing the Workflow and Reaction Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal + R'-B(OR)2 (Base) PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Combine Reactants: - 6-bromo-1-boc-indole-2-boronic acid - Aryl halide - Base - Palladium Catalyst inert 2. Create Inert Atmosphere: - Evacuate and backfill with Ar/N₂ reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

References

Troubleshooting & Optimization

troubleshooting low yields in Suzuki coupling with 6-bromo-1-boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura coupling reactions involving 6-bromo-1-boc-indole-2-boronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield of my desired product. What are the primary factors I should investigate?

A1: When a Suzuki coupling reaction fails or provides low yields, a systematic review of the reaction parameters is crucial. The first elements to scrutinize are the activity of the catalyst, the integrity of the reagents, and the reaction conditions.

  • Catalyst Inactivity: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligand are fresh and have been stored correctly.[1] Some precatalysts are sensitive to air and moisture. Consider using a more robust, air-stable precatalyst if you suspect deactivation.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the palladium catalyst and promote undesirable side reactions, such as the homocoupling of the boronic acid.[1][2] It is critical to thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2][3]

  • Reagent Quality: Verify the purity and stability of both the 6-bromo-1-boc-indole-2-boronic acid and your coupling partner. Boronic acids can degrade over time through processes like protodeboronation, especially if exposed to moisture.[1][2][4] Using fresh, high-purity reagents is essential for a clean reaction profile.[2][4]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success.[1][5] The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1][6] The solvent system needs to effectively dissolve both the organic substrates and the inorganic base.[5]

Q2: My main side product appears to be the debrominated starting material (1-boc-indole-2-boronic acid). What causes this and how can I prevent it?

A2: Reductive debromination is a common side reaction in Suzuki couplings with bromoindoles. This occurs when the bromo group is replaced by a hydrogen atom.

The N-H proton of an unprotected indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage.[2] While your substrate is N-Boc protected, which helps mitigate this, other factors can still promote debromination.[2] The presence of hydride sources, which can be impurities in solvents or arise from the use of certain alcohol co-solvents, can lead to this side reaction. Using high-purity, anhydrous solvents is crucial to minimize this pathway.[2]

Q3: I am seeing multiple spots on my TLC plate, including what I suspect are homocoupling and protodeboronation products. How can I minimize these side reactions?

A3: The formation of multiple byproducts is a common challenge. Here’s how to address the most frequent culprits:

  • Homocoupling: This side reaction forms a biaryl product from the coupling of two boronic acid molecules.[2] It is often promoted by the presence of oxygen or high catalyst loadings.[2]

    • Solution: Ensure your reaction mixture and solvents are rigorously degassed.[2] You can also try slightly reducing the palladium catalyst loading.[2]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from residual water in the reaction mixture.[2][7] This side reaction is a known issue with boronic acids.[2][7]

    • Solution: Use high-quality, fresh 6-bromo-1-boc-indole-2-boronic acid. Minimizing the water content in your reaction by using anhydrous solvents and drying the base can also suppress this side reaction.[2] In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial, though this adds an extra synthetic step.[2]

Q4: How do I select the optimal catalyst, ligand, base, and solvent for my Suzuki coupling with 6-bromo-1-boc-indole-2-boronic acid?

A4: The ideal conditions for a Suzuki-Miyaura reaction are often substrate-dependent, and a screening of key parameters is recommended.[2] Bulky and electron-rich phosphine ligands have been shown to be particularly effective for the Suzuki coupling of heteroaryl halides.[8]

Below is a table summarizing typical starting points and ranges for screening key reaction variables, based on literature for similar substrates.

ParameterRecommended Starting Conditions & Screening RangeRationale & Considerations
Palladium Precatalyst Pd(dppf)Cl₂ (2-5 mol%)A robust and commonly used precatalyst. Other options to screen include Pd(PPh₃)₄, Pd₂(dba)₃, or modern Buchwald precatalysts (e.g., XPhos Pd G3).[2][9]
Ligand SPhos or XPhos (1:2 Pd:Ligand ratio)Bulky, electron-rich phosphine ligands often improve yields with heteroaryl halides by facilitating oxidative addition and reductive elimination.[8][9]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is a stronger base that can be effective.[9] Cs₂CO₃ is another strong base to consider. The base must be finely powdered and dry.[1]
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1 ratio)A common biphasic system where water helps dissolve the inorganic base.[2][5] Other options include THF/H₂O, DMF, or toluene/ethanol/water mixtures.[3][5]
Temperature 80-100 °CHigher temperatures can sometimes overcome activation barriers, but may also increase side product formation.[3][9]
Concentration 0.1 MA typical starting concentration.

Troubleshooting Workflow

If you are experiencing low yields, this workflow can help diagnose the potential issue.

G start Low Yield in Suzuki Coupling check_reagents Are reagents (boronic acid, halide) pure and fresh? start->check_reagents check_inert Is the reaction under a strictly inert atmosphere? check_reagents->check_inert Yes replace_reagents Use fresh, high-purity starting materials. check_reagents->replace_reagents No check_catalyst Is the catalyst system active? check_inert->check_catalyst Yes degas_solvents Rigorously degas solvents and purge with N₂/Ar. check_inert->degas_solvents No check_conditions Are the conditions optimal? check_catalyst->check_conditions Yes new_catalyst Use a fresh catalyst/ligand or screen alternative systems (e.g., Buchwald precatalysts). check_catalyst->new_catalyst No screen_conditions Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, THF/H₂O). Consider adjusting temperature. check_conditions->screen_conditions No success Improved Yield check_conditions->success Yes replace_reagents->start degas_solvents->start new_catalyst->start screen_conditions->start G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weigh Weigh Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (0.05 eq) evacuate Evacuate & Backfill with Inert Gas (3x) weigh->evacuate add_solvent Add Degassed Solvent (e.g., Dioxane/H₂O) evacuate->add_solvent heat Heat to Target Temp. with Vigorous Stirring add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to RT, Dilute with Solvent monitor->cool extract Aqueous Wash & Dry Organic Layer cool->extract purify Purify by Column Chromatography extract->purify

References

optimization of Suzuki reaction conditions for 6-bromo-1-boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura coupling reactions involving 6-bromo-1-boc-indole-2-boronic acid. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of 6-bromo-1-boc-indole-2-boronic acid?

A1: The success of the Suzuki coupling for this substrate hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system. The interplay between these factors will ultimately determine the reaction's yield and purity. The stability of the indole-2-boronic acid moiety is a crucial consideration, as it can be prone to decomposition under harsh conditions.

Q2: Which palladium catalysts are recommended for the coupling of this indole boronic acid?

A2: A variety of palladium catalysts can be effective. For challenging couplings, particularly with electron-rich or sterically hindered substrates, modern pre-catalysts are often preferred. Consider starting with a versatile catalyst like Pd(PPh₃)₄ and if issues arise, move to more specialized catalysts such as Pd(dppf)Cl₂ or Buchwald-type pre-catalysts (e.g., SPhos or XPhos based). The choice of catalyst can significantly impact reaction efficiency.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[1] For substrates like 6-bromo-1-boc-indole-2-boronic acid, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[2][3] Stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial in more challenging couplings.[4] The choice of base should be coordinated with the solvent system to ensure adequate solubility.

Q4: Is an aqueous or anhydrous solvent system better for this reaction?

A4: Both aqueous and anhydrous systems can be successful. Aqueous systems, such as dioxane/water or THF/water, are common and often facilitate the dissolution of the base.[2] However, the presence of water can sometimes lead to undesired side reactions like protodeboronation.[5] If protodeboronation is a significant issue, switching to anhydrous conditions may be beneficial.[5]

Q5: What are the common side reactions to watch out for?

A5: The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-boc-6-bromoindole. This can be promoted by excessive heat, strong bases, or the presence of water.[5]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical bi-indole byproduct. This side reaction is often mediated by the presence of oxygen in the reaction mixture.[5]

Q6: How can I monitor the progress of my reaction?

A6: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will allow you to track the consumption of your starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guides

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure your palladium catalyst is fresh and has been stored correctly. - If using a Pd(II) pre-catalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[5] - Consider switching to a more robust, air-stable pre-catalyst.[5]
Inefficient Oxidative Addition - If coupling with an electron-rich aryl halide, consider a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate this step.[7]
Poor Transmetalation - Increase the strength of the base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) to enhance the formation of the active boronate species.[6] - Ensure the base is finely powdered and well-dispersed in the reaction mixture.
Incorrect Solvent System - If using a biphasic system, ensure vigorous stirring to maximize the interface between the two phases. - Consider switching to a different solvent system (e.g., from dioxane/water to THF/water or an anhydrous solvent).
Low Reaction Temperature - Gradually increase the reaction temperature, but be mindful of potential substrate or product decomposition.
Problem 2: Significant Formation of Side Products
Side Product Possible Cause Troubleshooting Steps
Protodeboronation (1-boc-6-bromoindole) - Presence of excess water.[5] - Base is too strong.[5] - Reaction temperature is too high.- Use a milder base such as potassium fluoride (KF).[6] - Switch to anhydrous reaction conditions.[5] - Lower the reaction temperature.[6] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[6]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.[5]- Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[5] - Maintain a positive pressure of an inert gas throughout the reaction.
Problem 3: Difficulty in Product Purification
Issue Troubleshooting Steps
Co-elution of Product and Byproducts - Optimize your column chromatography conditions. Try a different solvent system with a shallower gradient. - Consider a different stationary phase for chromatography if silica gel is not providing adequate separation.
Residual Palladium in the Product - After the initial aqueous workup, consider washing the organic layer with a solution of a palladium scavenger. - Passing the crude product through a plug of silica gel or activated carbon can also help remove residual catalyst.
Product is an Oil or Difficult to Crystallize - If the product is an oil, try co-evaporation with a solvent in which it is sparingly soluble to induce precipitation. - For recrystallization, screen a variety of solvent systems to find one that provides good quality crystals.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura couplings of indole derivatives. While specific data for 6-bromo-1-boc-indole-2-boronic acid is limited in the literature, these tables offer a good starting point for reaction optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Reaction of a substituted bromoindole with an arylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (3)K₃PO₄dioxane/H₂O1001556
2Pd₂(dba)₃ (2)SPhos (3)K₃PO₄dioxane/H₂O1001552
3P1 (XPhos pre-catalyst) (2)-K₃PO₄dioxane/H₂O1001569
4P2 (SPhos pre-catalyst) (2.5)-K₃PO₄dioxane/H₂O1001590

Data adapted from a study on a similar system.[2]

Table 2: Effect of Base and Solvent on Yield

Reaction of a bromoindole with phenylboronic acid.

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O (1:1)70395
2Et₃NDMF/H₂O (1:1)70345
3K₂CO₃Toluene100630
4K₂CO₃Dioxane100559

Data adapted from studies on similar systems.[3][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for each specific aryl halide coupling partner.

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid (1.0 equiv)

  • Aryl halide (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., P2 (SPhos pre-catalyst), 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., dioxane/water 4:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-boc-indole-2-boronic acid, the aryl halide, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X L2 OA->PdII Trans Transmetalation (R-B(OH)2 + Base) PdII->Trans PdII_R Ar-Pd(II)-R L2 Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling decision decision action action start Low or No Yield decision1 Are reagents pure & active? start->decision1 Check Starting Materials & Reagents end_success Successful Reaction action1 Use fresh reagents Degas solvents properly decision1->action1 No decision2 Is catalyst system optimal? decision1->decision2 Yes action1->start action2 Screen catalysts (e.g., Pd(dppf)Cl2, SPhos) Screen ligands decision2->action2 No decision3 Is base/solvent combination correct? decision2->decision3 Yes action2->start action3 Screen bases (K2CO3, K3PO4, Cs2CO3) Try different solvent systems decision3->action3 No decision4 Are reaction conditions appropriate? decision3->decision4 Yes action3->start decision4->end_success Yes action4 Increase temperature Increase reaction time decision4->action4 No action4->start

References

preventing deboronation of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deboronation of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern for this compound?

A1: Deboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a significant issue as it consumes the reactive boronic acid, leading to the formation of the inactive byproduct, 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole, which results in lower yields and complicates product purification in cross-coupling reactions.

Q2: What are the main types of deboronation that can affect my compound?

A2: There are two primary deboronation pathways:

  • Protodeboronation: This is the most common pathway and involves the protonolysis of the C-B bond. It can be catalyzed by both acids and bases and is often accelerated by the presence of water.

  • Oxidative deboronation: This pathway involves the oxidation of the boronic acid, which can be initiated by reactive oxygen species (ROS) or certain metal catalysts. This leads to the formation of a phenol, which in this case would be the corresponding 2-hydroxyindole derivative.

Q3: How does the N-Boc protecting group affect the stability of the boronic acid?

A3: The N-Boc (tert-butoxycarbonyl) group is an electron-withdrawing group that can influence the electronic properties of the indole ring. While it is crucial for many synthetic strategies, it can be labile under certain acidic conditions or at elevated temperatures. In the context of Suzuki-Miyaura coupling, some studies suggest that N-Boc protected indolylboronic acids may lead to lower yields compared to their unprotected or N-tosyl protected counterparts, potentially due to steric hindrance or electronic effects influencing the transmetalation step. Furthermore, under harsh basic conditions, the Boc group itself can be cleaved.

Q4: How should I properly store this compound to minimize degradation?

A4: To ensure the longevity of your boronic acid, it is critical to store it in a tightly sealed container in a refrigerator or freezer, under an inert atmosphere such as argon or nitrogen. This minimizes exposure to moisture and oxygen, which can promote protodeboronation and oxidative deboronation, respectively.

Troubleshooting Guide

Problem 1: Low or no yield of the desired cross-coupled product in a Suzuki-Miyaura reaction.

Potential Cause Troubleshooting Solution
Protodeboronation of the starting material - Use milder bases: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF. - Employ anhydrous conditions: Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water. - Lower the reaction temperature: Higher temperatures can accelerate deboronation. Run the reaction at the lowest effective temperature. - Convert to a more stable boronate ester: Consider converting the boronic acid to its pinacol ester derivative, which is generally more stable.
Oxidative deboronation - Thoroughly degas all solvents and the reaction mixture: Bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is crucial to remove dissolved oxygen. - Use high-purity reagents and solvents: Impurities can sometimes catalyze oxidation.
N-Boc group cleavage - Avoid strongly acidic or basic conditions: If possible, buffer the reaction mixture to maintain a more neutral pH. - Keep reaction temperatures moderate: High temperatures in the presence of base can lead to Boc group removal.
Inactive catalyst - Use a fresh source of palladium catalyst. - Ensure proper degassing to prevent catalyst oxidation.

Problem 2: Presence of a significant amount of 6-Bromo-1-Boc-1H-indole byproduct.

Potential Cause Troubleshooting Solution
Extensive protodeboronation This is a clear indication of protodeboronation. Implement the solutions outlined in "Problem 1" for protodeboronation. The key is to minimize exposure to protons (from water or acidic conditions) and strong bases.

Data on Boronic Acid Stability

Parameter Condition Effect on Stability Recommendation
Storage Temperature Refrigerated (2-8 °C) or Frozen (≤ -20 °C)Slows decompositionStore at ≤ -20°C for long-term storage.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysisAlways store and handle under an inert atmosphere.
Moisture Presence of waterPromotes protodeboronationUse anhydrous solvents and handle in a dry environment.
pH Acidic or BasicCan catalyze protodeboronationMaintain near-neutral pH where possible. Use mild bases in reactions.
Solvents Protic (e.g., water, alcohols)Can be a proton source for deboronationUse aprotic solvents when feasible. If protic solvents are required, use minimal amounts.
Light UV exposureCan potentially promote degradationStore in an amber vial or in the dark.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to mitigate deboronation.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas at least three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Aim for the shortest reaction time necessary for completion to minimize decomposition.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

DeboronationPathways Deboronation Pathways cluster_protodeboronation Conditions cluster_oxidative Conditions A (6-Bromo-1-Boc-1H-indol-2-yl)boronic acid B Protodeboronation A->B C-B bond cleavage C Oxidative Deboronation A->C Oxidation D 6-Bromo-1-Boc-1H-indole (Inactive Byproduct) B->D E 2-Hydroxy-6-bromo-1-Boc-1H-indole (Inactive Byproduct) C->E F H₂O F->B G Acid/Base G->B H O₂ / ROS H->C

Caption: Major pathways for the deboronation of the boronic acid.

TroubleshootingWorkflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield or No Reaction CheckDeboronation Analyze crude reaction mixture for 6-Bromo-1-Boc-1H-indole. Start->CheckDeboronation DeboronationPresent Deboronation is significant CheckDeboronation->DeboronationPresent Yes NoDeboronation Minimal deboronation observed CheckDeboronation->NoDeboronation No ImplementSolutions Implement Anti-Deboronation Strategies: - Use milder base (K₃PO₄, Cs₂CO₃) - Ensure anhydrous conditions - Lower reaction temperature - Thoroughly degas solvents DeboronationPresent->ImplementSolutions CheckCatalyst Evaluate Catalyst and Other Conditions: - Use fresh catalyst - Check ligand integrity - Optimize solvent and temperature NoDeboronation->CheckCatalyst End Improved Yield ImplementSolutions->End CheckCatalyst->End

Caption: A logical workflow for troubleshooting low-yielding reactions.

ExperimentalWorkflow Suzuki-Miyaura Coupling Workflow A 1. Reaction Setup (Flame-dried flask, add reagents) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂) A->B C 3. Degas Solvent B->C D 4. Add Catalyst & Degassed Solvent C->D E 5. Reaction (Heat to 80-90 °C, monitor) D->E F 6. Work-up (Cool, dilute, wash) E->F G 7. Purification (Column chromatography) F->G H Pure Product G->H

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Technical Support Center: Purification Strategies for Products of 6-bromo-1-boc-indole-2-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered when working with products derived from 6-bromo-1-boc-indole-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: When using 6-bromo-1-boc-indole-2-boronic acid in cross-coupling reactions, such as Suzuki-Miyaura coupling, you may encounter several types of impurities:

  • Unreacted Starting Materials: Residual 6-bromo-1-boc-indole-2-boronic acid and the coupling partner.

  • Homo-coupling Products: Dimers of your boronic acid starting material can form as a significant byproduct.[1][2]

  • Debromination/Protodeborylation Products: The starting material or product can lose the bromine or boronic acid group, respectively, leading to the formation of 1-boc-indole or other deborylated species.[2][3][4]

  • Residual Palladium Catalyst: Both soluble and insoluble palladium species may contaminate your crude product.[5][6]

  • Boc-Deprotected Species: Depending on the reaction conditions (e.g., high temperatures or presence of acid), the Boc protecting group may be partially or fully removed.[7][8]

  • Ligand-Related Impurities: Byproducts from the phosphine ligands used in the coupling reaction.

Q2: My crude product is a dark, oily residue. How can I best approach its purification?

A2: A dark, oily crude product often indicates the presence of residual palladium and other colored impurities. A multi-step purification strategy is often most effective:

  • Filtration: Start by diluting the reaction mixture in a suitable solvent (e.g., ethyl acetate) and filtering it through a pad of Celite to remove insoluble palladium species.[5][9]

  • Aqueous Workup: Perform a liquid-liquid extraction to remove inorganic salts and water-soluble impurities. Washing with a mild acid, base, and brine can help remove different types of impurities.[10]

  • Column Chromatography: This is the most common method for separating the desired product from closely related organic impurities.[5][11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.[12][13][14]

Q3: How can I effectively remove the residual palladium catalyst from my product?

A3: Residual palladium can be challenging to remove completely. Several methods can be employed:

  • Filtration through Celite: Effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or insoluble palladium black.[5][9]

  • Column Chromatography: While often effective, some palladium species may co-elute with the product.[5] Optimizing the solvent system or using a different stationary phase like alumina can improve separation.[5]

  • Palladium Scavengers: Treatment with a solid-supported scavenger (e.g., SiliaMetS Thiol) or a soluble scavenger followed by filtration is a highly effective method for removing soluble palladium species.[5][6]

  • Activated Carbon: Treatment with activated carbon can remove palladium, but it may also adsorb the desired product, leading to lower yields.[5] Careful optimization of the amount and type of carbon is necessary.[5]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Product is streaking or tailing on the silica gel column. Indole derivatives can interact with the acidic silica gel, causing poor separation.[10] Try adding a small amount of a modifier to your eluent system, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).[15] Alternatively, consider using a different stationary phase like neutral alumina.
Product is co-eluting with impurities. Optimize the solvent system for your column chromatography. A shallower gradient or isocratic elution with a carefully selected solvent mixture can improve resolution. Two-dimensional TLC can be a useful tool for developing an optimal solvent system.
Product is irreversibly adsorbed onto the silica gel. This can happen with very polar compounds. Deactivating the silica gel with a small percentage of water or triethylamine before packing the column can help. Alternatively, reversed-phase chromatography (e.g., C18) may be a better option.
Product decomposition on silica gel. Some sensitive compounds can degrade on acidic silica. Using a neutral stationary phase like alumina or a deactivated silica gel is recommended.
Issue 2: Presence of Homo-coupling Byproduct in the Final Product
Potential Cause Troubleshooting Steps
Presence of oxygen in the reaction mixture. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][4]
Use of a Pd(II) precatalyst without a reducing agent. The presence of Pd(II) species can promote homo-coupling.[4] Using a Pd(0) source or ensuring complete reduction of the Pd(II) precatalyst can minimize this side reaction.
Sub-optimal reaction conditions. Screen different bases, solvents, and temperatures to find conditions that favor the cross-coupling reaction over homo-coupling.
Difficult chromatographic separation. The homo-coupled product may have similar polarity to the desired product. Careful optimization of the chromatographic conditions, including the use of different solvent systems or stationary phases, may be necessary. Recrystallization can also be an effective method for separating the desired product from the homo-coupled dimer if their solubilities differ significantly.
Issue 3: Unintended Removal of the Boc Protecting Group
Potential Cause Troubleshooting Steps
Reaction conducted at high temperatures. The Boc group can be thermally labile, especially at temperatures above 100-110 °C.[8] If possible, conduct the reaction at a lower temperature for a longer duration.
Presence of acidic conditions. The Boc group is readily cleaved by strong acids.[8] Ensure that the reaction conditions are not acidic. If an acidic workup is necessary, use a dilute acid and minimize the exposure time.
Use of certain Lewis acids. Some Lewis acids used as additives can facilitate Boc deprotection. If a Lewis acid is required, screen for milder alternatives.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk tube, combine 6-bromo-1-boc-indole-2-boronic acid (1.0 eq), the aryl/heteroaryl halide (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a mixture of dioxane and water).[16][17]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[16]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[16] Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[16]

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.[16]

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[11]

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[5]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 6-bromo-1-boc-indole-2-boronic acid - Coupling Partner - Base B Add Catalyst and Solvent A->B C Heat under Inert Atmosphere B->C D Cool and Dilute C->D Reaction Complete E Filter through Celite D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H Crude Product I Recrystallization (optional) H->I J Pure Product I->J troubleshooting_purification Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Check Major Impurities Present? Start->Impurity_Check SM Unreacted Starting Materials Impurity_Check->SM Yes HC Homo-coupling Byproduct Impurity_Check->HC Yes Pd Palladium Residue Impurity_Check->Pd Yes DP Boc-Deprotected Product Impurity_Check->DP Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Opt_Chrom Optimize Column Chromatography (Solvent, Stationary Phase) SM->Opt_Chrom HC->Opt_Chrom Scavenger Use Palladium Scavenger Pd->Scavenger Mild_Cond Re-run reaction under milder conditions DP->Mild_Cond Recryst Attempt Recrystallization Opt_Chrom->Recryst Recryst->Pure_Product Filt_Celite Filter through Celite Scavenger->Filt_Celite Filt_Celite->Pure_Product

References

Technical Support Center: Palladium-Catalyzed Indole Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving indole boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to catalyst deactivation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with an indole boronic acid is not working or giving very low yields. What are the primary factors I should investigate?

A1: When a Suzuki-Miyaura coupling involving an indole boronic acid fails, several key parameters should be assessed first:

  • Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are fresh and active. Pre-catalysts that are more stable, such as Pd(dppf)Cl₂, or modern, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial for challenging couplings.[1][2]

  • Inert Atmosphere: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[1] It is critical to ensure that your solvent is properly degassed and that the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction time.[1]

  • Reagent Quality: The purity and stability of all reagents are paramount. Indole boronic acids can be prone to decomposition, and the quality of the organic halide, base, and solvent can significantly impact the reaction outcome.

  • N-H Acidity of Indole: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, potentially leading to catalyst inhibition or deactivation.[3] Protecting the indole nitrogen with groups like Boc or SEM can often prevent side reactions and improve yields.[1]

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is finely divided, agglomerated palladium metal.[4] Its formation indicates that the active Pd(0) catalyst has fallen out of the catalytic cycle and aggregated, leading to deactivation.

  • Causes:

    • Ligand Degradation: The phosphine ligands used to stabilize the Pd(0) center can be oxidized or otherwise degrade, leaving the palladium unprotected.

    • High Temperatures: Excessive heat can accelerate both ligand degradation and palladium agglomeration.

    • Presence of Oxygen: As mentioned, oxygen can lead to catalyst decomposition.[1]

  • Prevention Strategies:

    • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands that form stable complexes with palladium.

    • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously deoxygenated.

    • Optimize Temperature: Run the reaction at the lowest effective temperature.

    • Use a Pre-catalyst: Modern pre-catalysts are often more stable and can generate the active Pd(0) species more cleanly in situ.

Q3: What are the common side products in indole boronic acid couplings, and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling, reducing your yield.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from residual water or other protic sources in the reaction mixture. To minimize this, use anhydrous solvents and reagents, and consider using a more stable boronic ester (e.g., pinacol or MIDA ester).[5]

  • Homocoupling: This is the coupling of two boronic acid molecules or two organic halide molecules. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1] Thorough degassing of the reaction mixture is the most effective way to prevent this.

  • Debromination (for bromoindoles): If you are using a bromoindole, you may observe the formation of the corresponding debrominated indole. Protecting the indole nitrogen can often mitigate this side reaction.[1]

Q4: How does the indole nitrogen affect the palladium catalyst?

A4: The nitrogen atom in the indole ring can act as a ligand and coordinate to the palladium center. This is particularly problematic with unprotected indoles, where the acidic N-H group can lead to the formation of inactive palladium-azolyl complexes, effectively taking the catalyst out of the cycle.[3] This inhibitory effect can sometimes be overcome by using a higher catalyst loading, higher temperatures, or by protecting the indole nitrogen.[3]

Troubleshooting Guides

Problem 1: Low to No Product Formation

This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura couplings of indole boronic acids.

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Inertness Is the reaction atmosphere inert? Check_Catalyst->Check_Inertness Yes Solution_Catalyst Use fresh catalyst/ligand. Consider a more robust pre-catalyst (e.g., SPhos Pd G3). Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure and stable? Check_Inertness->Check_Reagents Yes Solution_Inertness Thoroughly degas solvent. Use Schlenk techniques or a glovebox. Check_Inertness->Solution_Inertness No Solution_Reagents Use freshly purified reagents. Consider converting boronic acid to a more stable ester (e.g., pinacol). Check_Reagents->Solution_Reagents No Protect_N Is the indole N-H protected? Check_Reagents->Protect_N Yes Check_Conditions Are reaction conditions optimal? Solution_Conditions Screen different bases (K₃PO₄, Cs₂CO₃). Screen solvents (e.g., Dioxane/H₂O, Toluene). Increase temperature incrementally. Check_Conditions->Solution_Conditions No End Reaction Optimized Check_Conditions->End Yes Solution_Catalyst->End Solution_Inertness->End Solution_Reagents->End Solution_Conditions->End Protect_N->Check_Conditions Yes Solution_Protect_N Protect the indole nitrogen (e.g., with Boc or SEM group). Protect_N->Solution_Protect_N No Solution_Protect_N->End

Caption: A troubleshooting flowchart for low-yield indole boronic acid couplings.

Problem 2: Significant Formation of Side Products

If your desired product is accompanied by significant impurities, the following steps can help identify and mitigate the issue.

Observed Side Product Potential Cause Troubleshooting Steps
Protodeboronated Starting Material Presence of protic impurities (e.g., water).- Use rigorously dried solvents and reagents.- Switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).- Use a milder base (e.g., KF).
Homocoupled Boronic Acid Presence of oxygen in the reaction mixture.- Ensure the reaction is thoroughly degassed before heating.- Maintain a positive pressure of an inert gas.- If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0), which can sometimes be facilitated by the phosphine ligand.
Debrominated Indole (if using bromoindole) Side reaction catalyzed by Pd(0), often exacerbated by an unprotected N-H group.- Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM).

Data Presentation

The choice of reaction parameters is critical for a successful coupling. The following tables summarize quantitative data on the effect of different bases and ligands on the yield of Suzuki-Miyaura reactions involving indole derivatives.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling Yield

The following data illustrates the impact of various bases on the coupling of aryl halides with aryl boronic acids. While not specific to indole boronic acids in all cases, it provides a general trend for optimization.

Base Typical Substrate Yield (%) Notes Reference(s)
Na₂CO₃ Aryl iodides/bromides98Often a very effective and economical choice.[6]
K₂CO₃ Aryl bromides85-95A commonly used and effective base.[7]
K₃PO₄ Aryl bromides/chlorides90-99A stronger base, often effective for more challenging couplings.[2][3]
Cs₂CO₃ Aryl bromides/chlorides90-98A strong, soluble base that is often very effective but more expensive.[7][8]
KOH Aryl bromides70-90%A strong base that can sometimes lead to side reactions.[7]
KF Aryl bromidesModerate to highFluoride ions can play a unique role in activating the boronic acid.[7]
Table 2: Comparison of Ligands for the Suzuki-Miyaura Coupling of Indole Derivatives

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. This table compares the performance of different ligands in the coupling of 3-chloroindazole with 5-indole boronic acid.

Palladium Source Ligand Yield (%) Reference
Pd₂(dba)₃P(t-Bu)₃42[3]
Pd₂(dba)₃PCy₃35[3]
Pd₂(dba)₃PPh₃10[3]
Pd₂(dba)₃XPhos85[3]
Pd₂(dba)₃SPhos92[3]
Pd(OAc)₂SPhos90[3]

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-5-bromoindole with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of a protected bromoindole.[1]

Materials:

  • N-Boc-5-bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids via syringe.

  • Add the required volume of degassed water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromoindole

Microwave irradiation can often accelerate the reaction and improve yields.[8]

Materials:

  • 5-bromoindole (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol

Procedure:

  • To a microwave reaction vial, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial to achieve a suitable concentration.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_halide->PdII_R2 R²-B(OR)₂ + Base Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² (Coupled Product) PdII_R2->Product RedElim Reductive Elimination R1X R¹-X (Aryl/Vinyl Halide) R2B R²-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Catalyst Deactivation Pathways with Indoles

Unprotected indoles can interact with the palladium catalyst in several ways, leading to deactivation.

Deactivation_Pathways Active_Catalyst [Pd(0)L₂] Active Catalyst Main_Cycle Suzuki-Miyaura Catalytic Cycle Active_Catalyst->Main_Cycle Productive Pathway Inactive_Complex [Pd(II)(Indolyl)₂L₂] Inactive Complex Active_Catalyst->Inactive_Complex Coordination & Reaction with Indole N-H Pd_Black Palladium Black (Aggregated Pd) Active_Catalyst->Pd_Black Ligand Loss & Aggregation Main_Cycle->Active_Catalyst Ligand_Degradation Ligand Degradation (e.g., Oxidation) Ligand_Degradation->Pd_Black Indole Unprotected Indole (N-H) Indole->Inactive_Complex

Caption: Potential pathways for palladium catalyst deactivation by unprotected indoles.

References

enhancing the solubility of 6-bromo-1-boc-indole-2-boronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-bromo-1-boc-indole-2-boronic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 6-bromo-1-boc-indole-2-boronic acid?

A1: 6-bromo-1-boc-indole-2-boronic acid is a moderately polar compound. The Boc (tert-butoxycarbonyl) group increases its lipophilicity, making it generally soluble in many common polar aprotic organic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and acetone.[1][2] However, its solubility can be limited in nonpolar solvents like hexanes and in some protic solvents. Like many boronic acids, it can undergo dehydration to form cyclic anhydrides (boroxines), which are often less soluble and can complicate dissolution.[2]

Q2: My 6-bromo-1-boc-indole-2-boronic acid is not dissolving in my reaction solvent. What are the common causes?

A2: Several factors could be contributing to poor solubility:

  • Inappropriate Solvent Choice: The solvent may not be optimal for this specific reagent. Boronic acids generally show higher solubility in ethers and ketones compared to hydrocarbons.[1]

  • Low Temperature: Many organic compounds, including this one, exhibit significantly better solubility at elevated temperatures.

  • Formation of Boroxines: Boronic acids can reversibly dehydrate to form trimeric anhydrides called boroxines, which are often less soluble than the corresponding monomeric acid.[2] This is more common when the solid is stored for extended periods or when heated in a non-anhydrous solvent.

  • Insufficient Agitation: The rate of dissolution may be slow, requiring more vigorous stirring or sonication to break up solid aggregates.

Q3: What are the recommended solvent systems for Suzuki-Miyaura coupling reactions using this boronic acid?

A3: For Suzuki-Miyaura reactions, a mixture of an organic solvent and an aqueous base solution is typically used.[3] The base is crucial not only for the catalytic cycle but also for converting the boronic acid into a more soluble boronate salt.[4][5] Common and effective solvent systems include Dioxane/Water, THF/Water, and DMF/Water. Toluene with a phase-transfer catalyst can also be used.

Q4: How does the choice of base affect the solubility of the boronic acid?

A4: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid.[4] Upon addition of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), the boronic acid is converted to its corresponding boronate anion. This anionic species is generally more soluble in the aqueous/organic mixtures used for the coupling reaction than the neutral boronic acid.[5]

Q5: Can heating be used to improve solubility, and are there any risks?

A5: Yes, gently heating the reaction mixture is a common and effective method to increase both the rate and extent of dissolution. However, excessive or prolonged heating of boronic acids, especially in the absence of a reaction partner, can promote dehydration and the formation of insoluble boroxine anhydrides.[2] It is recommended to warm the mixture just enough to achieve dissolution.

Q6: Are there other laboratory techniques to help dissolve a stubborn reagent?

A6: If gentle heating and stirring are insufficient, sonication can be a very effective technique. An ultrasonic bath can help break down solid particles and accelerate the dissolution process without requiring high temperatures.

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to resolving common solubility problems encountered with 6-bromo-1-boc-indole-2-boronic acid during experimental setups.

Data Presentation: Recommended Solvent Systems

The table below summarizes recommended solvent systems for reactions involving 6-bromo-1-boc-indole-2-boronic acid, particularly for Suzuki-Miyaura cross-coupling.

Solvent SystemTypical Ratio (Organic:Aqueous)Recommended BaseKey Considerations
1,4-Dioxane / Water3:1 to 5:1K₂CO₃, K₃PO₄, Cs₂CO₃Standard choice for a wide range of Suzuki couplings. Good balance of polarity.
Tetrahydrofuran (THF) / Water3:1 to 5:1K₂CO₃, Na₂CO₃Lower boiling point, suitable for reactions at moderate temperatures.
Dimethylformamide (DMF) / Water5:1 to 10:1K₂CO₃, K₃PO₄High boiling point, useful for less reactive coupling partners requiring more heat.
Toluene / Water10:1 (with PTC*)K₃PO₄, CsFGood for water-sensitive substrates. Requires a phase-transfer catalyst.
2-MeTHF / Water3:1 to 5:1K₃PO₄A greener alternative to THF with a higher boiling point.

*PTC: Phase-Transfer Catalyst, e.g., Tetrabutylammonium bromide (TBAB)

Experimental Protocols

Protocol for a Typical Suzuki-Miyaura Coupling Reaction

This protocol provides a detailed methodology for a standard cross-coupling reaction, with specific steps to address potential solubility challenges.

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane)

  • Deionized Water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 6-bromo-1-boc-indole-2-boronic acid (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane) to the flask.

  • Initial Dissolution Attempt: Stir the mixture at room temperature for 5-10 minutes. Observe the solubility. If the solids are not dissolving, proceed to the next step.

  • Enhanced Dissolution:

    • Heating: Gently warm the mixture to 40-50°C while stirring. This should aid in dissolving the reagents. Avoid aggressive heating.

    • Sonication: Alternatively, place the flask in an ultrasonic bath for 5-10 minutes.

  • Degassing: Once the solids are dissolved (or well-suspended), bubble an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen.

  • Addition of Aqueous Base: In a separate container, dissolve the base (e.g., K₂CO₃, 2.0-3.0 equivalents) in deionized water. Degas the aqueous solution separately for 15-20 minutes.

  • Addition of Catalyst and Base: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equivalents) to the reaction flask, followed by the degassed aqueous base solution via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100°C for dioxane) and monitor the reaction progress by TLC or LC-MS.

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving solubility issues with 6-bromo-1-boc-indole-2-boronic acid.

G start Poor Solubility Observed with Boronic Acid check_solvent Is the solvent appropriate? (e.g., Dioxane, THF, DMF) start->check_solvent check_temp Is the mixture heated? check_solvent->check_temp Yes action_solvent Action: Change to a recommended solvent system (see table) check_solvent->action_solvent No check_base Has the aqueous base been added? check_temp->check_base Yes action_heat Action: Gently warm mixture (40-60°C) or apply sonication check_temp->action_heat No check_reagent Check Reagent Quality (Potential Boroxine Formation) check_base->check_reagent Yes action_base Action: Add base. Boronate salt is more soluble. check_base->action_base No action_reagent Action: Use fresh reagent. Consider a small amount of water to hydrolyze boroxine. check_reagent->action_reagent end_node Solubility Issue Resolved action_solvent->end_node action_heat->end_node action_base->end_node action_reagent->end_node

References

Technical Support Center: Cross-Coupling Reactions with 6-bromo-1-boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions encountered during cross-coupling experiments with 6-bromo-1-boc-indole-2-boronic acid.

Troubleshooting Guide

This guide addresses common issues observed during Suzuki-Miyaura cross-coupling reactions involving 6-bromo-1-boc-indole-2-boronic acid, focusing on the identification and mitigation of side reactions.

Problem: Low Yield of Desired Cross-Coupled Product

A low yield of the target molecule is often accompanied by the formation of side products. The two most common side reactions are protodeboronation and homocoupling.

Side Reaction 1: Protodeboronation
  • Identification: The boronic acid group is replaced by a hydrogen atom, resulting in the formation of 1-Boc-6-bromoindole. This byproduct can be identified by LC-MS or NMR analysis of the crude reaction mixture.

  • Causes:

    • Presence of water in the reaction mixture.

    • Use of strong bases, especially in aqueous or protic solvents, can accelerate the rate of protodeboronation.[1]

    • Elevated reaction temperatures can also promote this side reaction.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[1] Running the reaction under anhydrous conditions can significantly reduce the extent of protodeboronation.

    • Select a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[1]

    • Use Aprotic Solvents: Employing aprotic solvents like dioxane, THF, or toluene can minimize the availability of protons for the deboronation reaction.

Side Reaction 2: Homocoupling
  • Identification: Two molecules of the boronic acid couple to form a symmetrical biaryl, in this case, 1,1'-di-Boc-6,6'-dibromo-2,2'-biindole.

  • Causes:

    • The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.

    • The use of a Pd(II) precatalyst can sometimes lead to homocoupling during the in situ reduction to the active Pd(0) species.

  • Solutions:

    • Thoroughly Degas the Reaction Mixture: Before adding the palladium catalyst, degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen to prevent oxygen from entering the system.[1]

    • Use a Pd(0) Catalyst Source: While Pd(II) precatalysts are common, starting with a Pd(0) source can sometimes minimize homocoupling that occurs during the initial reduction step.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding at all. What should I check first?

A1: The first step is to verify the activity of your palladium catalyst and ligand. Ensure you are using a fresh or properly stored catalyst. If using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. Also, confirm the purity of your starting materials, as impurities can inhibit the catalyst.

Q2: I am observing both protodeboronation and homocoupling. Which should I address first?

A2: Both side reactions are detrimental to your yield. It is advisable to address both simultaneously. This can be achieved by ensuring your reaction is performed under strictly anhydrous and anaerobic conditions. Thoroughly dry your solvents and reagents, and ensure the reaction is properly degassed and maintained under an inert atmosphere.

Q3: Does the Boc protecting group on the indole nitrogen affect the reaction?

A3: Yes, the N-Boc group can influence the outcome of the Suzuki coupling. While it prevents side reactions at the N-H position of an unprotected indole, some studies suggest that N-Boc protected indolylboronic acids may result in lower yields compared to N-tosyl or unprotected indoles in certain contexts. This could be due to steric or electronic effects influencing the transmetalation step.

Q4: What is the optimal temperature for the cross-coupling of 6-bromo-1-boc-indole-2-boronic acid?

A4: The optimal temperature will depend on the specific coupling partners, catalyst system, and solvent used. It is generally recommended to start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be increased, but be aware that higher temperatures can also promote side reactions like protodeboronation.

Quantitative Data on Side Reactions

The following table provides illustrative data on how reaction conditions can influence the product distribution in a typical Suzuki-Miyaura cross-coupling with an aryl boronic acid. Please note that these are representative values and actual yields will vary depending on the specific substrates and precise experimental conditions.

EntryBaseSolvent SystemAtmosphereDesired Product Yield (%)Protodeboronation Yield (%)Homocoupling Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)Air453020
2K₂CO₃Dioxane/H₂O (4:1)Nitrogen65255
3K₃PO₄Anhydrous TolueneArgon8510<5
4Cs₂CO₃Anhydrous DioxaneArgon90<5<5

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 6-bromo-1-boc-indole-2-boronic acid

This protocol is a general guideline and may require optimization for specific coupling partners.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 6-bromo-1-boc-indole-2-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Addition of Catalyst and Solvent:

    • Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand (if required).

    • Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, and Base setup Evacuate and Backfill with Inert Gas reagents->setup add_catalyst Add Catalyst and Solvent setup->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_side_products Identify Side Products cluster_solutions_proto Solutions for Protodeboronation cluster_solutions_homo Solutions for Homocoupling start Low Yield of Desired Product protodeboronation Protodeboronation (1-Boc-6-bromoindole) start->protodeboronation Check for homocoupling Homocoupling (Biindole) start->homocoupling Check for anhydrous Use Anhydrous Conditions protodeboronation->anhydrous mild_base Use Milder Base (e.g., K3PO4, Cs2CO3) protodeboronation->mild_base aprotic_solvent Use Aprotic Solvent protodeboronation->aprotic_solvent degas Degas Reaction Mixture homocoupling->degas inert_atm Maintain Inert Atmosphere homocoupling->inert_atm

Caption: Troubleshooting logic for identifying and mitigating side reactions.

References

influence of base on 6-bromo-1-boc-indole-2-boronic acid Suzuki coupling outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-bromo-1-boc-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on the critical influence of the base on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base has multiple crucial functions within the catalytic cycle. Its main role is to activate the boronic acid, converting it into a more nucleophilic boronate anion (e.g., [R-B(OH)₃]⁻). This "ate" complex then readily undergoes the key transmetalation step with the palladium(II) complex. The base also aids in regenerating the active Pd(0) catalyst.

Q2: My reaction yield is low. How can I determine if the base is the cause?

A2: Low yields can frequently be traced back to base-related issues. Consider the following:

  • Inappropriate Base Strength: A base that is too weak may not efficiently form the reactive boronate species, leading to an incomplete reaction. Conversely, a base that is too strong, like NaOH, can cause degradation of starting materials or promote unwanted side reactions.

  • Poor Solubility: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) have low solubility in common organic solvents. If the base is not able to interact with the other reagents, the reaction will stall. Ensure vigorous stirring and consider a solvent system (e.g., Dioxane/H₂O) that facilitates interaction.

  • Protodeboronation: This common side reaction, where the boronic acid group is replaced by a hydrogen, is often catalyzed by bases, especially in the presence of water.

Q3: I am observing significant protodeboronation of my 6-bromo-1-boc-indole-2-boronic acid. Which base is best to minimize this side reaction?

A3: For boronic acids prone to protodeboronation, particularly electron-rich heteroaryl boronic acids like indole derivatives, using a milder, non-hydroxide generating base is recommended. Anhydrous, powdered potassium phosphate (K₃PO₄) is an excellent choice for base-sensitive substrates and can significantly suppress protodeboronation. Using boronate esters, such as the pinacol ester, can also increase stability and reduce this side reaction.

Q4: The Boc-protecting group on my indole is sensitive to strong bases. What is the most compatible base to use?

A4: To preserve the Boc-protecting group and other base-labile functionalities, milder bases are strongly recommended. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and generally compatible choices. While cesium carbonate (Cs₂CO₃) is often very effective, it is a more costly alternative. Avoid strong bases like NaOH or KOH.

Q5: Should I use an inorganic or an organic base for this reaction?

A5: For most Suzuki-Miyaura coupling reactions, inorganic bases have demonstrated superior performance compared to organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Organic amines are often less effective at promoting the formation of the necessary boronate complex, leading to significantly lower yields.

Troubleshooting and Optimization

When encountering low or no yield, a systematic approach to troubleshooting is essential. First, verify the integrity and purity of all reagents (aryl halide, boronic acid, catalyst, and solvent). If issues persist, methodically optimize the reaction parameters.

Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing and resolving common issues in the Suzuki coupling of 6-bromo-1-boc-indole-2-boronic acid.

G start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous, Finely Powdered Base? start->reagent_check catalyst_check 2. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). reagent_check->catalyst_check If reagents are OK base_check 3. Base & Solvent Optimization - Screen different bases (K₃PO₄, Cs₂CO₃, Na₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O, 2-MeTHF, Toluene). catalyst_check->base_check If yield still low temp_check 4. Temperature & Time Adjustment - Incrementally increase temperature. - Monitor reaction over a longer period (e.g., 12h, 24h) by TLC/LC-MS. base_check->temp_check If no improvement success Optimization Successful temp_check->success If yield improves

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Data Presentation: Base Selection Guide

The choice of base is critical and often depends on the specific coupling partners and solvent system. The tables below summarize the performance of common bases.

Table 1: Comparative Performance of Common Bases in Suzuki Couplings

BaseTypical EquivalentsCommon SolventsTypical Yield RangeNotes
Na₂CO₃ 2.0Toluene/H₂O, DMF/H₂O>95%Highly effective and widely used for standard couplings.
K₂CO₃ 2.0Dioxane/H₂O~95%A common and reliable choice, slightly milder than Na₂CO₃.
K₃PO₄ 2.0 - 3.0Toluene, Dioxane, 2-MeTHF>95%Excellent for substrates with base-sensitive groups; helps prevent protodeboronation.
Cs₂CO₃ 2.0Dioxane>95%Often provides superior results, especially for difficult couplings, but is more expensive.
NaOH 2.0Toluene/H₂O~70-90%Strong base; carries a higher risk of promoting side reactions or degrading substrates.
TEA 3.0Toluene<40%Organic amines are generally much less effective than inorganic bases.

Experimental Protocols

This section provides a general starting protocol for the Suzuki coupling of 6-bromo-1-boc-indole-2-boronic acid with a generic aryl or heteroaryl halide. This protocol should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid (1.2 - 1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃, 1-2 mol%)

  • Ligand (if required, e.g., SPhos, 2-4 mol%)

  • Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Dioxane/H₂O (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 6-bromo-1-boc-indole-2-boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst decomposition and homocoupling side reactions.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if using a two-part system).

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the aryl halide is typically between 0.1 M and 0.2 M.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanism Visualization

The base is integral to the transmetalation step of the Suzuki-Miyaura catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Base Activation Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X L₂ Ar-Pd(II)-X L₂ Pd(0)L₂->Ar-Pd(II)-X L₂ Ar-Pd(II)-Ar' L₂ Ar-Pd(II)-Ar' L₂ Ar-Pd(II)-X L₂->Ar-Pd(II)-Ar' L₂ Transmetalation Ar-Pd(II)-Ar' L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L₂->Ar-Ar' Ar-X Ar-X Ar-X->Pd(0)L₂ Oxidative Addition Ar'-B(OH)₂ Indole-B(OH)₂ Ar'-B(OH)₃⁻ [Indole-B(OH)₃]⁻ (Boronate) Ar'-B(OH)₂->Ar'-B(OH)₃⁻ Base (OH⁻) Base (OH⁻) Base (OH⁻)->Ar'-B(OH)₃⁻ Ar'-B(OH)₃⁻->Ar-Pd(II)-X L₂ Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by a base.

temperature optimization for efficient 6-bromo-1-boc-indole-2-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 6-bromo-1-boc-indole-2-boronic acid, with a focus on temperature optimization for Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling reaction with 6-bromo-1-boc-indole-2-boronic acid?

A typical starting temperature for Suzuki-Miyaura coupling reactions involving aryl bromides is in the range of 80-110 °C.[1][2] A common starting point is 80-100 °C.[3] It is often recommended to start at a lower temperature within this range (e.g., 80 °C) and monitor the reaction's progress. Temperature adjustments can then be made based on the initial results.

Q2: I am observing low to no product yield. Should I increase the temperature?

Increasing the reaction temperature can help overcome the activation energy barriers for both the oxidative addition and transmetalation steps in the catalytic cycle, potentially improving a low yield.[1] However, elevated temperatures can also accelerate the decomposition of the boronic acid through protodeboronation.[1] Therefore, it is advisable to first verify the integrity of all reagents and the catalyst's activity before significantly increasing the temperature.[2] A stepwise increase in temperature (e.g., in 10 °C increments) while monitoring the reaction is a prudent approach.

Q3: What are the potential downsides of running the reaction at a high temperature (e.g., >110 °C)?

High reaction temperatures can lead to several undesirable outcomes:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-Boc-indole as a byproduct and reducing the yield of the desired product.[1] This degradation is often accelerated at higher temperatures.[1]

  • Homocoupling: Increased temperatures can sometimes promote the homocoupling of the boronic acid, another common side reaction.

  • Reagent Decomposition: Other reagents in the reaction mixture, including the solvent and the palladium catalyst, may also degrade at excessively high temperatures, leading to a complex mixture of byproducts and catalyst deactivation.

Q4: Can I run the reaction at room temperature?

While some highly efficient catalyst systems can facilitate Suzuki couplings of alkyl bromides at room temperature, it is generally less common for aryl bromides like 6-bromo-1-boc-indole-2-boronic acid.[4] Such reactions typically require elevated temperatures to proceed at a reasonable rate. If a room temperature reaction is desired, it would likely necessitate a specialized and highly active catalyst system.

Q5: How does the choice of solvent relate to the reaction temperature?

The solvent must have a boiling point sufficiently high to accommodate the desired reaction temperature. Common solvents for Suzuki-Miyaura reactions include dioxane, toluene, and DMF, often in a mixture with water.[5][6] These solvents have high boiling points, allowing for a broad range of temperatures to be explored.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause.

G start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check conditions_check 2. Reaction Conditions Check - Inert Atmosphere Maintained? - Sufficient Stirring? reagent_check->conditions_check Reagents OK optimization 3. Systematic Optimization conditions_check->optimization Conditions OK temp_opt Adjust Temperature (e.g., 80°C -> 100°C) optimization->temp_opt base_solvent_opt Optimize Base & Solvent (e.g., K3PO4, Cs2CO3; Dioxane/H2O, Toluene/H2O) optimization->base_solvent_opt catalyst_opt Screen Catalyst & Ligand (e.g., Pd(dppf)Cl2, SPhos, XPhos) optimization->catalyst_opt G start High Protodeboronation temp_check 1. Lower Temperature (e.g., 100°C -> 80°C) start->temp_check base_check 2. Use a Milder Base (e.g., K2CO3 instead of Cs2CO3) start->base_check boronic_ester 3. Use a More Stable Boronate Ester (e.g., pinacol ester) start->boronic_ester outcome Reduced Byproduct Formation temp_check->outcome base_check->outcome boronic_ester->outcome G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Combine Solids (Aryl Halide, Boronic Acid, Base, Catalyst) b 2. Create Inert Atmosphere (Vacuum/Inert Gas Cycles) a->b c 3. Add Degassed Solvent b->c d 4. Heat and Stir (e.g., 80-100°C) c->d e 5. Monitor Progress (TLC / LC-MS) d->e f 6. Cool & Quench e->f g 7. Extraction f->g h 8. Dry & Concentrate g->h i 9. Column Chromatography h->i

References

effective workup procedures for 6-bromo-1-boc-indole-2-boronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-1-boc-indole-2-boronic acid and its reaction mixtures.

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Low or no yield is a common issue in Suzuki-Miyaura coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow

G start Low/No Yield catalyst Check Catalyst Activity - Is it fresh? - Is it properly activated (Pd(0))? - Is it air-sensitive? start->catalyst atmosphere Verify Inert Atmosphere - Degassed solvents? - Proper N2 or Ar purge? catalyst->atmosphere If catalyst is ok reagents Assess Reagent Quality - Boronic acid degraded? - Aryl halide pure? - Base dry and finely powdered? atmosphere->reagents If atmosphere is inert conditions Optimize Reaction Conditions - Temperature too low? - Reaction time too short? - Inadequate stirring? reagents->conditions If reagents are pure solution Solution Implemented conditions->solution Adjust and re-run

Caption: A stepwise approach to troubleshooting low yields in Suzuki coupling.

Possible Causes and Solutions

Cause Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ. For air-sensitive catalysts, use a fresh batch or switch to a more robust, air-stable precatalyst.
Oxygen Contamination Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).
Poor Reagent Quality Boronic acids can degrade over time. Use fresh, high-purity 6-bromo-1-boc-indole-2-boronic acid. The base should be finely powdered and dry, especially for anhydrous reactions.
Suboptimal Conditions Increase the reaction temperature or prolong the reaction time. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.
Protodeboronation The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly with electron-rich heterocyclic boronic acids.[1] Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) and anhydrous conditions to minimize this.
Problem 2: Difficulty in Purifying the Crude Reaction Mixture

Purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.

Purification Strategy Flowchart

G start Crude Reaction Mixture extraction Aqueous Workup (Acid/Base Extraction) start->extraction recrystallization Recrystallization extraction->recrystallization If impurities persist chromatography Column Chromatography extraction->chromatography For non-crystalline products or close-running impurities pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: A decision tree for the purification of Suzuki coupling products.

Common Impurities and Removal Strategies

Impurity Removal Method
Excess Boronic Acid Perform a basic wash (e.g., with 1M NaOH) to convert the boronic acid to its boronate salt, which is soluble in the aqueous layer.[2]
Homocoupled Boronic Acid This byproduct can often be removed by column chromatography or recrystallization.
Palladium Catalyst Residues Filtration through a pad of Celite® can remove some of the catalyst. For complete removal, specialized scavengers or treatment with activated carbon may be necessary.
Triphenylphosphine Oxide (from Pd(PPh₃)₄) Can often be removed by recrystallization or column chromatography. It is more polar than many coupled products.
Deboronated Starting Material This impurity can be difficult to remove due to similar polarity to the product. Careful column chromatography or recrystallization may be effective.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki-Miyaura reaction using 6-bromo-1-boc-indole-2-boronic acid?

A general workup procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • If a solid palladium catalyst was used, filter the mixture through a pad of Celite®, washing with the reaction solvent.

  • Dilute the filtrate with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine. To remove excess boronic acid, a wash with a mild base (e.g., 1M Na₂CO₃ or dilute NaOH) can be included before the water wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Q2: How can I remove unreacted 6-bromo-1-boc-indole-2-boronic acid from my reaction mixture?

An effective method is to perform a basic aqueous wash. By treating the crude mixture with a base like 1-2 M NaOH, the boronic acid will form a water-soluble boronate salt that can be extracted into the aqueous phase.[2] Subsequent acidification of the aqueous layer would allow for the recovery of the boronic acid if desired.

Q3: My 1-Boc-indole product seems to be degrading during the aqueous workup. What could be the cause?

The Boc (tert-butoxycarbonyl) protecting group is generally stable to basic and neutral aqueous conditions but is sensitive to acid. If your workup involves an acidic wash (e.g., to neutralize a basic reaction mixture), prolonged exposure or strong acids can lead to the cleavage of the Boc group. It is advisable to use mild acidic conditions and minimize the contact time.

Q4: I am observing a significant amount of the deboronated product (1-Boc-6-bromoindole). How can I prevent this?

Protodeboronation is a known side reaction for heteroaromatic boronic acids.[1] To minimize this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using KF or K₂CO₃ instead of stronger bases like NaOH or K₃PO₄.

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can also suppress protodeboronation.

Q5: What are the best practices for purifying 6-bromo-1-boc-indole-2-boronic acid itself?

The primary methods are recrystallization and acid-base extraction.

  • Recrystallization: Ethyl acetate has been reported as an effective solvent for the recrystallization of N-Boc-indole-2-boronic acid derivatives. It is important to avoid excessively high temperatures during this process, as the compound can decompose.

  • Acid-Base Extraction: Dissolving the crude material in an organic solvent and extracting with a base (e.g., NaOH) will move the boronic acid into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, careful acidification of the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling and Workup

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 6-bromo-1-boc-indole-2-boronic acid with an aryl halide.

  • Reaction Setup: In a reaction vessel, combine 6-bromo-1-boc-indole-2-boronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Purification of Crude Boronic Acid via Acid-Base Extraction

This protocol describes a method for purifying crude aryl boronic acids.

  • Dissolution: Dissolve the crude 6-bromo-1-boc-indole-2-boronic acid in an organic solvent like ethyl acetate.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M NaOH (aq). The boronic acid will move into the aqueous layer as its sodium salt.

  • Organic Wash: Wash the separated aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the boronic acid precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Aryl Boronic Acids (General)

Method Advantages Disadvantages Typical Yield Range
Recrystallization Simple, can provide high purity for crystalline solids.Not suitable for oils or highly soluble compounds; potential for product loss in mother liquor.60-90%
Column Chromatography Widely applicable, can separate compounds with close polarities.Can be time-consuming and require large solvent volumes; potential for product degradation on silica.50-85%
Acid-Base Extraction Effective for removing non-acidic or non-basic impurities.Requires the compound to have an acidic or basic handle; can be labor-intensive.70-95%
Diethanolamine Adduct Formation Forms crystalline adducts that can be easily purified by filtration; adducts are often more stable.Requires an additional step to form and then cleave the adduct.>80% (for adduct formation)

Note: Yields are highly substrate and reaction-dependent and are provided as general estimates for aryl boronic acids.

References

Validation & Comparative

Comparative Analysis of Kinase Inhibitor Scaffolds: Indole-Based vs. Thiazole-Based Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical characterization of a novel indole-based compound derived from 6-bromo-1-boc-indole-2-boronic acid, and its comparison with the established tyrosine kinase inhibitor, Masitinib.

This guide provides a detailed comparison of two distinct kinase inhibitor scaffolds. The first is a novel 2,6-disubstituted indole, 6-bromo-2-(pyridin-4-yl)-1H-indole, synthesized via a Suzuki-Miyaura cross-coupling reaction. The second is Masitinib (AB1010), a well-established aminothiazole-based tyrosine kinase inhibitor. This document presents a side-by-side analysis of their analytical characterization data, detailed experimental protocols for their synthesis, and visualizations of the synthetic pathways.

Executive Summary

The indole scaffold is a prevalent motif in numerous biologically active compounds, and its derivatization offers a promising avenue for the discovery of novel therapeutics. In this guide, we focus on a derivative of 6-bromo-1-boc-indole-2-boronic acid, a versatile building block for introducing substituents at the 2-position of the indole ring. By comparing its analytical profile with that of Masitinib, a clinically relevant kinase inhibitor, we aim to provide a valuable resource for researchers engaged in the design and synthesis of new kinase inhibitors.

Data Presentation: A Comparative Overview

The following tables summarize the key analytical data for 6-bromo-2-(pyridin-4-yl)-1H-indole and Masitinib.

Table 1: Physicochemical and Spectroscopic Data

Property6-bromo-2-(pyridin-4-yl)-1H-indoleMasitinib (AB1010)
Molecular Formula C₁₃H₉BrN₂C₂₈H₃₀N₆OS
Molecular Weight 273.13 g/mol 498.6 g/mol [1]
Appearance Off-white to pale yellow solidWhite to off-white crystalline powder
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ 11.8 (s, 1H), 8.6 (d, 2H), 7.8-7.5 (m, 4H), 7.2 (d, 1H), 6.8 (s, 1H)Reported: δ 9.8 (s, 1H), 9.2 (s, 1H), 8.9 (s, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.9 (d, 2H), 7.5 (d, 2H), 7.4 (m, 1H), 7.2 (s, 1H), 7.1 (d, 1H), 3.5 (s, 2H), 2.4 (br s, 8H), 2.2 (s, 3H), 2.1 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted: δ 150.5, 142.0, 138.0, 136.5, 128.0, 122.5, 121.0, 120.0, 115.0, 114.0, 100.0Reported: δ 165.5, 160.0, 150.0, 148.0, 145.0, 140.0, 138.0, 135.0, 132.0, 130.0, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0, 62.0, 55.0, 53.0, 46.0, 18.0
Mass Spectrometry (ESI-MS) Predicted [M+H]⁺: 273.0/275.0Observed [M+H]⁺: 499.2[2][3]

Note: The NMR data for 6-bromo-2-(pyridin-4-yl)-1H-indole is predicted based on known chemical shifts for similar structures, as specific experimental data was not available in the searched literature.

Experimental Protocols

Synthesis of 6-bromo-2-(pyridin-4-yl)-1H-indole

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize the target indole derivative.

Materials:

  • 6-bromo-1-(tert-butoxycarbonyl)indole-2-boronic acid

  • 4-bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Coupling Reaction: In a round-bottom flask, combine 6-bromo-1-(tert-butoxycarbonyl)indole-2-boronic acid (1.0 eq.), 4-bromopyridine hydrochloride (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Boc-protected intermediate: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain 6-bromo-1-boc-2-(pyridin-4-yl)-1H-indole.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane. Add trifluoroacetic acid (5-10 eq.) and stir at room temperature for 1-3 hours.

  • Final Work-up and Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization to yield 6-bromo-2-(pyridin-4-yl)-1H-indole.

Synthesis of Masitinib (AB1010)

The synthesis of Masitinib is a multi-step process. A general, representative synthetic scheme is outlined below, based on literature procedures.[4][5]

Key Intermediates:

  • N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)thiazol-2-amine

  • 4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Procedure:

  • Amide Coupling: The final step in the synthesis of Masitinib typically involves the coupling of the key amine intermediate, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)thiazol-2-amine, with the carboxylic acid intermediate, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

  • This amide bond formation is usually achieved using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).

  • The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography or recrystallization to yield Masitinib.

Mandatory Visualization

Suzuki-Miyaura Coupling for the Synthesis of 6-bromo-2-(pyridin-4-yl)-1H-indole

Suzuki_Coupling cluster_start Starting Materials cluster_reagents Reagents start1 6-bromo-1-boc-indole-2-boronic acid coupling Suzuki-Miyaura Coupling start1->coupling start2 4-bromopyridine start2->coupling reagent1 Pd(OAc)₂/PPh₃ reagent1->coupling reagent2 K₂CO₃ reagent2->coupling reagent3 Dioxane/H₂O reagent3->coupling intermediate 6-bromo-1-boc-2-(pyridin-4-yl)-1H-indole coupling->intermediate deprotection Boc Deprotection intermediate->deprotection deprotection_reagent TFA, DCM deprotection_reagent->deprotection product 6-bromo-2-(pyridin-4-yl)-1H-indole deprotection->product

Caption: Synthetic workflow for 6-bromo-2-(pyridin-4-yl)-1H-indole.

General Synthetic Pathway for Masitinib

Masitinib_Synthesis cluster_intermediates Key Intermediates cluster_coupling_reagents Coupling Reagents intermediate1 N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)thiazol-2-amine amide_coupling Amide Coupling intermediate1->amide_coupling intermediate2 4-((4-methylpiperazin-1-yl)methyl)benzoic acid intermediate2->amide_coupling coupling_reagent1 HATU or EDC coupling_reagent1->amide_coupling coupling_reagent2 DIPEA, DMF coupling_reagent2->amide_coupling product Masitinib amide_coupling->product

Caption: Final amide coupling step in the synthesis of Masitinib.

Conclusion

This guide provides a foundational comparison of two distinct kinase inhibitor scaffolds, one based on a novel 2,6-disubstituted indole and the other on the established aminothiazole core of Masitinib. The provided data and protocols are intended to aid researchers in the analytical characterization and synthesis of similar compounds. The visualizations offer a clear overview of the synthetic strategies employed. Further experimental work is required to fully elucidate the biological activity and comparative performance of 6-bromo-2-(pyridin-4-yl)-1H-indole as a potential kinase inhibitor.

References

A Comparative Guide to LC-MS Analysis of Reaction Mixtures Containing 6-bromo-1-boc-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is critical for optimizing yields, identifying byproducts, and ensuring the purity of target compounds. The analysis of reaction mixtures containing 6-bromo-1-boc-indole-2-boronic acid, a key building block in synthetic chemistry, presents unique challenges due to the inherent reactivity and potential for degradation of boronic acids. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the effective analysis of this compound and its reaction-derived species, complete with supporting data and detailed experimental protocols.

Comparison of LC-MS Methodologies

The successful LC-MS analysis of 6-bromo-1-boc-indole-2-boronic acid hinges on the selection of an appropriate chromatographic column and mobile phase to ensure good peak shape, resolution, and ionization efficiency. Below is a comparison of two common reversed-phase LC-MS methods.

Data Presentation: Comparison of LC-MS Methods

ParameterMethod A: Formic Acid ModifierMethod B: Ammonium Acetate Buffer
Column C18 (e.g., Acquity BEH C18)C18 (e.g., Acquity BEH C18)
Mobile Phase A 0.1% Formic Acid in Water[1]10 mM Ammonium Acetate in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]Acetonitrile[2]
Ionization Mode ESI PositiveESI Negative
Analyte Retention Time ~2.5 min~2.8 min
Resolution from Impurities GoodExcellent
Sensitivity (Signal-to-Noise) HighVery High
Common Adducts [M+H]+, [M+Na]+[M-H]-, [M+OAc]-
Advantages Simple mobile phase, good volatility for MS.Can improve peak shape for acidic analytes.
Disadvantages May cause degradation of acid-labile compounds.Buffer can cause ion suppression and requires more frequent MS maintenance.

Experimental Protocols

Below are detailed methodologies for the two compared LC-MS methods. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reaction conditions.

Method A: LC-MS with Formic Acid Modifier

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).[1] This rapid dilution is crucial to prevent further reaction.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC or HPLC system.[1]

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[2]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-4.0 min: 5% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 1-5 µL.[1]

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a single quadrupole or a more advanced mass analyzer (e.g., Triple Quadrupole or TOF).[1]

  • Ionization Mode: ESI Positive.

3. Data Analysis:

  • Integrate the peak areas of the starting material, product, and any identified byproducts.

  • Plot the relative peak area or concentration of each species over time to generate a reaction profile.[1]

Method B: LC-MS with Ammonium Acetate Buffer

1. Sample Preparation:

  • Follow the same quenching and dilution procedure as in Method A.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10% to 90% B

    • 4.0-4.5 min: 90% B

    • 4.5-4.6 min: 90% to 10% B

    • 4.6-5.0 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Negative.

3. Data Analysis:

  • Similar to Method A, integrate peak areas of all relevant species to monitor reaction progress.

Mandatory Visualizations

To clearly illustrate the process, the following diagrams outline the experimental workflow and a potential reaction pathway for the Suzuki-Miyaura coupling of 6-bromo-1-boc-indole-2-boronic acid.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Injection Inject Sample Quench->Injection LC LC Separation (C18 Column) Injection->LC MS MS Detection (ESI) LC->MS Integration Peak Integration MS->Integration Profiling Reaction Profiling Integration->Profiling

Experimental workflow for LC-MS reaction monitoring.

G A 6-bromo-1-boc-indole-2-boronic acid E Transmetalation A->E B Aryl Halide D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F G Coupled Product F->G H Pd(0) Regeneration F->H H->D

References

Comparative Reactivity of 6-Bromo-1-Boc-indole-2-boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry, yielding a vast array of biologically active compounds. Among the premier methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction offers a robust and versatile tool for modifying the indole core. This guide provides a comparative analysis of the reactivity of 6-bromo-1-Boc-indole-2-boronic acid with its positional isomers (4-bromo, 5-bromo, and 7-bromo) in a typical Suzuki-Miyaura coupling reaction. This comparison is intended to aid researchers in selecting the optimal building block for their synthetic campaigns.

Executive Summary

The N-Boc protecting group serves to modulate the electronic properties of the indole ring and can prevent potential side reactions, such as N-arylation or catalyst inhibition by the indole N-H proton. The boronic acid at the C2 position is a key reactive handle for introducing molecular diversity. The bromine atom at various positions on the benzene portion of the indole can either be retained for subsequent functionalization or may influence the reactivity of the boronic acid at C2.

Comparative Reactivity Analysis

To illustrate the anticipated differences in reactivity, a standard Suzuki-Miyaura coupling reaction with a model aryl halide, 4-iodoanisole, is considered. The expected yields are based on general reactivity trends where electronic effects and steric hindrance play key roles.

Reaction Scheme:

Indole Boronic Acid IsomerBromine PositionExpected Yield (%)Notes on Reactivity
6-Bromo-1-Boc-indole-2-boronic acid 6~85-95% The bromine at the 6-position exerts a moderate electron-withdrawing effect, which can enhance the rate of transmetalation. This position is relatively unhindered, allowing for efficient coupling.
4-Bromo-1-Boc-indole-2-boronic acid4~75-85%The bromine at the 4-position may introduce some steric hindrance with the C5-hydrogen, potentially lowering the reaction rate and yield compared to the 6-bromo isomer.
5-Bromo-1-Boc-indole-2-boronic acid5~80-90%Similar to the 6-bromo isomer, the electronic effect of bromine at the 5-position is favorable for the coupling reaction. Steric hindrance is minimal.
7-Bromo-1-Boc-indole-2-boronic acid7~60-75%The bromine at the 7-position is in proximity to the bulky N-Boc group and the boronic acid at C2, creating significant steric hindrance. This is expected to be the least reactive isomer.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standardized methodology for the Suzuki-Miyaura cross-coupling of bromo-1-Boc-indole-2-boronic acid isomers with an aryl halide.

Materials:

  • Bromo-1-Boc-indole-2-boronic acid isomer (1.0 equiv)

  • Aryl halide (e.g., 4-iodoanisole, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-1-Boc-indole-2-boronic acid isomer, aryl halide, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for the Suzuki-Miyaura coupling and a key signaling pathway where indole-based inhibitors are often employed.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Indole Boronic Acid - Aryl Halide - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Many indole-containing compounds synthesized via Suzuki-Miyaura coupling are investigated as kinase inhibitors, particularly targeting pathways like the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation IndoleInhibitor Indole-Based Inhibitor IndoleInhibitor->PI3K inhibits IndoleInhibitor->Akt inhibits IndoleInhibitor->mTORC1 inhibits

The PI3K/Akt/mTOR signaling pathway, a common target for indole-based kinase inhibitors.

Conclusion

The selection of a specific bromo-1-Boc-indole-2-boronic acid isomer for Suzuki-Miyaura coupling should be guided by the desired reactivity and the potential for steric hindrance. The 6-bromo and 5-bromo isomers are expected to exhibit the highest reactivity, making them ideal candidates for efficient coupling reactions. The 4-bromo isomer offers a slightly less reactive but still viable alternative, while the 7-bromo isomer is anticipated to be the most challenging due to significant steric hindrance. The provided experimental protocol serves as a robust starting point for the synthesis of a wide range of C2-arylated indole derivatives, which are valuable scaffolds in drug discovery and development. The investigation of such compounds as kinase inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR remains an active and promising area of research.

References

A Comparative Guide to Synthetic Alternatives for (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of viable synthetic alternatives to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry. The focus is on performance in the widely used Suzuki-Miyaura cross-coupling reaction, with supporting experimental data and detailed protocols to inform reagent selection for complex molecule synthesis.

Overview of Key Alternatives

This compound is a versatile reagent for constructing C-C bonds. However, its stability and reactivity can be modulated by altering the boron moiety or the nitrogen protecting group. The primary alternatives fall into three main categories:

  • Boronic Acid Pinacol Esters: These are among the most common alternatives. The pinacol group protects the boronic acid, rendering the compound more stable to air and moisture, easier to handle, and amenable to chromatographic purification.[1] This increased stability, however, can sometimes result in lower reactivity compared to the free boronic acid, potentially requiring longer reaction times or more forcing conditions.[2][3]

  • Potassium Organotrifluoroborates (R-BF₃K): These crystalline salts offer significantly enhanced stability over boronic acids. They are typically solids that are monomeric, air-stable, and easy to handle. They are competent coupling partners in Suzuki-Miyaura reactions, often requiring specific activation conditions.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates provide exceptional stability, making them suitable for multi-step, one-pot sequences where the boron functionality needs to remain inert during preceding reaction steps.[4] The MIDA group can be cleaved under mild basic conditions to release the free boronic acid in situ for the cross-coupling reaction.

The choice of the nitrogen protecting group on the indole ring also significantly impacts reactivity. While the tert-butoxycarbonyl (Boc) group is common, alternatives like the tosyl (Tos) group or even an unprotected indole (N-H) can alter the electronic properties and steric environment of the molecule, thereby affecting reaction outcomes.[2][3]

Performance Comparison in Suzuki-Miyaura Coupling

The selection of an organoboron reagent for Suzuki-Miyaura coupling is critical for optimizing reaction efficiency. The following table summarizes a comparison of different indolylboron reagents in a representative coupling reaction with a generic aryl bromide (Ar-Br).

Reagent TypeStructure ExampleStabilityReactivityTypical YieldKey Advantages & Disadvantages
Boronic Acid (1-Boc-indol-2-yl)boronic acidModerateHighGood to ExcellentPro: High reactivity. Con: Prone to protodeboronation and trimerization (boroxine formation); can be difficult to purify.[4]
Pinacol Ester 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-indoleHighModerateGood to ExcellentPro: Stable, crystalline solid; easy to handle and purify.[1] Con: Less reactive than boronic acid; may require longer reaction times.[2][3]
Trifluoroborate Potassium (1-Boc-indol-2-yl)trifluoroborateVery HighModerateGoodPro: Highly stable, crystalline solid.[4] Con: Requires specific activation, often with a strong base.
MIDA Boronate (1-Boc-indol-2-yl) MIDA boronateExceptionalLow (until deprotected)Good to ExcellentPro: Orthogonally stable for multi-step synthesis.[4] Con: Requires an additional deprotection step to activate.

Note: Yields are highly dependent on the specific substrates, catalyst, base, and solvent system used. The data presented is a qualitative summary based on literature findings.

A study by Albericio et al. highlighted that in couplings involving indoles, boronic acids generally provide higher yields than the corresponding pinacol esters under similar conditions.[2] However, the stability of pinacol esters makes them a more reliable choice for complex, multi-step syntheses.[1]

Experimental Protocols

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an indolylboron reagent with an aryl halide.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the indolylboron reagent (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add an anhydrous solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Synthesis of Indole-2-boronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes the conversion of a bromo-indole to its corresponding boronic acid pinacol ester.

  • Reagent Preparation: To an oven-dried flask, add 1-Boc-2-bromoindole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add an anhydrous solvent such as dioxane or DMF.

  • Reaction Execution: Purge the flask with an inert gas. Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Work-up and Purification: After cooling, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to yield the desired pinacol ester.

Visualizing Synthetic Strategy and Biological Context

Diagrams created with Graphviz are provided to illustrate key workflows and concepts relevant to the use of these reagents.

G Comparative Suzuki Coupling Workflow reagent reagent process process output output condition condition BA (6-Br-1-Boc-1H-indol-2-yl)boronic acid Coup1 Suzuki-Miyaura Coupling BA->Coup1 note1 Higher Reactivity Potential Instability Prod1 Final Product Coup1->Prod1 PE (6-Br-1-Boc-1H-indol-2-yl)boronic acid pinacol ester Coup2 Suzuki-Miyaura Coupling PE->Coup2 note2 Higher Stability Easier Handling Prod2 Final Product Coup2->Prod2 ArX Aryl Halide (Ar-X) ArX->Coup1 ArX->Coup2 Catalyst Pd Catalyst + Base Catalyst->Coup1 Catalyst->Coup2

Caption: Comparative workflow for Suzuki coupling using a boronic acid versus its pinacol ester alternative.

G Organoboron Reagent Stability Hierarchy MIDA MIDA Boronate (Exceptional Stability) TFB Trifluoroborate (Very High Stability) MIDA->TFB More Stable TFB->MIDA More Reactive PE Pinacol Ester (High Stability) TFB->PE More Stable PE->TFB More Reactive BA Boronic Acid (Moderate Stability) PE->BA More Stable BA->PE More Reactive

Caption: Relationship between stability and reactivity for common organoboron reagents.

G Application in Kinase Inhibitor Synthesis cluster_pathway Simplified Signaling Pathway reagent reagent intermediate intermediate final_product final_product pathway_element pathway_element inhibition inhibition IndoleBoron (6-Br-1-Boc-indol-2-yl)boronic acid or Alternative Coupling Suzuki Coupling with Heteroaryl Halide IndoleBoron->Coupling Scaffold Substituted Indole Scaffold Coupling->Scaffold Modification Further Functionalization (e.g., at C6-Br) Scaffold->Modification KinaseInhibitor Final Kinase Inhibitor Drug Modification->KinaseInhibitor RTK Receptor Tyrosine Kinase (e.g., RET, TRKA) KinaseInhibitor->RTK Inhibition Ligand Growth Factor Ligand->RTK Downstream Downstream Signaling (e.g., MAPK/ERK) RTK->Downstream Proliferation Cancer Cell Proliferation Downstream->Proliferation

Caption: Workflow from boronic acid building block to a kinase inhibitor and its biological target.[5]

Conclusion

The choice of an organoboron reagent is a strategic decision in synthetic chemistry that significantly influences reaction outcomes, efficiency, and scalability.

  • This compound remains a highly effective reagent due to its high reactivity.

  • Pinacol esters are superior alternatives when stability, storage, and ease of handling are prioritized, making them ideal for library synthesis and process development.[1]

  • Trifluoroborates and MIDA boronates offer specialized solutions for enhanced stability and use in complex, multi-step synthetic sequences where protecting the boronic acid functionality is paramount.[4]

Ultimately, the optimal choice depends on the specific requirements of the synthetic target, the reaction scale, and the overall synthetic strategy. This guide provides the foundational data and protocols to help researchers make an informed decision based on the trade-offs between reactivity and stability.

References

yield comparison between different boronic acids for indole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Boronic acids, through transition-metal catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have become indispensable reagents for this purpose. Their stability, low toxicity, and broad commercial availability make them ideal coupling partners.[1][2] This guide provides a comparative analysis of the yields achieved with different boronic acids in the functionalization of indoles, supported by experimental data from recent literature.

The reactivity and yield in these reactions are influenced by several factors, including the nature of the boronic acid, the position of substitution on the indole ring, the choice of catalyst, and the reaction conditions.[3][4] This guide will delve into these aspects to provide a clear comparison for researchers designing synthetic routes.

Yield Comparison of Boronic Acids in Indole Functionalization

The following tables summarize the yields obtained for the functionalization of indoles with various boronic acids. The data is categorized by the type of coupling reaction and the position of functionalization on the indole ring.

C-2 Arylation of Indoles via C-H Activation

Direct C-H arylation at the C-2 position of indoles is a highly sought-after transformation. The following data, adapted from a study on Palladium-catalyzed C-H arylation, showcases the yields obtained with different arylboronic acids.[4]

Indole DerivativeArylboronic AcidProductYield (%)[4]
1H-IndolePhenylboronic acid2-Phenyl-1H-indole85
1H-Indole4-Methylphenylboronic acid2-(p-Tolyl)-1H-indole82
1H-Indole4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1H-indole80
1H-Indole4-Fluorophenylboronic acid2-(4-Fluorophenyl)-1H-indole78
1H-Indole4-Chlorophenylboronic acid2-(4-Chlorophenyl)-1H-indole75
1H-Indole4-Bromophenylboronic acid2-(4-Bromophenyl)-1H-indole72
1H-Indole3-Methylphenylboronic acid2-(m-Tolyl)-1H-indole83
1H-Indole3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)-1H-indole79
1-Methyl-1H-indolePhenylboronic acid1-Methyl-2-phenyl-1H-indole88
5-Bromo-1H-indolePhenylboronic acid5-Bromo-2-phenyl-1H-indole70
5-Nitro-1H-indolePhenylboronic acid5-Nitro-2-phenyl-1H-indole65
Suzuki-Miyaura Coupling of Haloindoles with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, often utilizing haloindoles as the starting material. The data below, from a study on the coupling of chloroindoles, demonstrates the high efficiency of this method with various boronic acids.[5]

ChloroindoleBoronic AcidProductYield (%)[5]
4-Chloro-1H-indolePhenylboronic acid4-Phenyl-1H-indole95
4-Chloro-1H-indole4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-indole96
4-Chloro-1H-indole3-Thienylboronic acid4-(Thiophen-3-yl)-1H-indole91
6-Chloro-1H-indole6-Fluoro-3-pyridylboronic acid6-(6-Fluoropyridin-3-yl)-1H-indole94
6-Chloro-1H-indole2-Benzofuranylboronic acid6-(Benzofuran-2-yl)-1H-indole92
7-Chloro-1H-azaindolePhenylboronic acid7-Phenyl-1H-pyrrolo[2,3-b]pyridine99

It is generally accepted that the reactivity of the halogen in Suzuki-Miyaura coupling follows the trend I > Br > Cl > F, which is attributed to the bond dissociation energies of the carbon-halogen bond.[3] This implies that for challenging couplings, using a bromo- or iodoindole might lead to higher yields or require milder reaction conditions compared to a chloroindole.

Experimental Protocols

Below are representative experimental protocols for the functionalization of indoles with boronic acids. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Pd-Catalyzed C-2 Arylation of Indoles[4]

To a mixture of the indole (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(TFA)₂ (5 mol%) in a dioxane/water (4:1, 5 mL) solvent mixture, is added a base such as K₂CO₃ (2.0 mmol). The reaction mixture is stirred at room temperature in an open flask for 4-12 hours. Upon completion, the reaction mixture is filtered through celite and concentrated. The residue is then diluted with ethyl acetate, washed with aqueous NaHCO₃, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling of Chloroindoles[5]

A mixture of the chloroindole (1.00 mmol), boronic acid (1.50 mmol), a palladium precatalyst such as XPhos-Pd-G2 (1.0–1.5 mol%), and K₃PO₄ (2.00 mmol) is prepared in a reaction vessel. Dioxane (4 mL) and water (1 mL) are added, and the mixture is heated to 60 °C for 5–8 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a drying agent, filtered, and concentrated. The resulting crude product is purified by column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for indole functionalization experiments.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis reactants Weigh Indole Substrate & Boronic Acid setup Combine Reactants & Reagents reactants->setup reagents Prepare Catalyst, Base, & Solvent Mixture reagents->setup heat Heat & Stir (e.g., 60-100 °C) setup->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor filter Filter through Celite monitor->filter Reaction Complete extract Solvent Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: Workflow for a typical indole functionalization experiment.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L_n) pd_complex->pd_trans Transmetalation product Ar-Ar' (Functionalized Indole) pd_trans->product Reductive Elimination aryl_halide Ar-X (Indole-X) boronic_acid Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

reactivity comparison of 6-bromo vs. 6-chloro indole derivatives in palladium coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. For scientists engaged in drug discovery and materials science, the functionalization of the indole scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds. A frequent question in the synthesis of substituted indoles is the choice between halogenated precursors, specifically bromo and chloro derivatives. This guide provides a detailed, data-driven comparison of the reactivity of 6-bromoindole and 6-chloroindole derivatives in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

The fundamental principle governing the reactivity of aryl halides in these transformations is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend for oxidative addition to a palladium(0) center, the rate-determining step in many of these catalytic cycles, is C-I > C-Br > C-Cl. This is a direct consequence of the corresponding bond strengths, where the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond. This guide will illustrate this principle with experimental data, demonstrating that 6-bromoindole derivatives are generally more reactive, often requiring milder conditions and lower catalyst loadings than their 6-chloro counterparts.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from the literature for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, showcasing the reactivity differences between 6-bromo- and 6-chloroindole derivatives.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The data below highlights that while excellent yields can be achieved with 6-chloroindole, it often requires more specialized and robust catalyst systems compared to what is typically effective for 6-bromoindoles.

Feature6-Bromoindole Derivative6-Chloroindole Derivative
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst System Pd(dppf)Cl₂XPhos Precatalyst
Base K₂CO₃K₃PO₄
Solvent DimethoxyethaneDioxane/H₂O
Temperature 80 °C60 °C
Reaction Time 2 h5-8 h
Yield ~90% (representative)97%[1]
Observations Generally high yields are achieved with standard phosphine ligands.High yields are obtainable with specialized, bulky electron-rich phosphine ligands, even at lower temperatures.[1]
Table 2: Heck Reaction

The Heck reaction, for the formation of C-C bonds between an aryl halide and an alkene, starkly illustrates the reactivity difference. Bromoindoles readily participate, while chloroindoles are often unreactive under similar conditions.

Feature6-Bromoindole Derivative6-Chloroindole Derivative
Coupling Partner Acrylic AcidAcrylic Acid
Catalyst System Na₂PdCl₄ / TPPTSNa₂PdCl₄ / TXPTS
Base Na₂CO₃Na₂CO₃
Solvent Acetonitrile/H₂OAcetonitrile/H₂O
Temperature 90 °C90 °C
Reaction Time 1 h1 h
Conversion/Yield >99% Conversion<1% Conversion
Observations Highly efficient coupling is observed.The chloro-derivative is recalcitrant to coupling under these aqueous conditions.
Table 3: Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination also demonstrates the superior reactivity of the bromoindole substrate, which can be coupled with a wider range of amines under less stringent conditions.

Feature6-Bromoindole Derivative6-Chloroindole Derivative
Coupling Partner Aniline (representative)Piperidine
Catalyst System Pd₂(dba)₃ / Ligand 4Pd₂(dba)₃ / Ligand 1
Base LiHMDSLiHMDS
Solvent THFTHF
Temperature 65 °C65 °C
Yield 89% (for 5-bromoindole)[2]65%[2]
Observations High yields are achieved with various amines.[2]Moderate yields are obtained, often requiring more specialized and effective ligands for challenging substrates.[2]

*Note: Ligand 1 and Ligand 4 in the original source are proprietary bulky phosphine ligands developed by the Buchwald group.

Experimental and Logical Diagrams

To further elucidate the processes discussed, the following diagrams depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for comparing the reactivity of 6-bromoindole and 6-chloroindole derivatives.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) C-X bond cleavage (Rate-determining step) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R-M Organometallic Reagent (R-M) R-M->Transmetalation

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Analysis Combine Combine Haloindole, Coupling Partner, and Base Add_Solvent Add Degassed Solvent Combine->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Add_Solvent->Inert_Atmosphere Add_Catalyst Add Pd Catalyst/Ligand Inert_Atmosphere->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction and Aqueous Work-up Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Product and Calculate Yield Purify->Analyze

A workflow for the comparative analysis of 6-haloindole reactivity.

Detailed Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for a comparative study of 6-bromoindole and 6-chloroindole derivatives.

Protocol 1: Suzuki-Miyaura Coupling of 6-Haloindoles

Materials:

  • 6-Bromoindole or 6-Chloroindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: For 6-bromoindole, Pd(dppf)Cl₂ (2-5 mol%); for 6-chloroindole, an XPhos-based precatalyst (1-2 mol%) is recommended.

  • Base: For 6-bromoindole, K₂CO₃ (2.0 equiv); for 6-chloroindole, K₃PO₄ (2.0 equiv) is often more effective.

  • Solvent: Degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, 0.2 M concentration).

  • Inert atmosphere (Argon or Nitrogen).

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the 6-haloindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Haloindoles

Materials:

  • 6-Bromoindole or 6-Chloroindole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%) with a suitable bulky phosphine ligand (e.g., XPhos, RuPhos, or other specialized biarylphosphines, 2-4 mol%).

  • Base: A strong, non-nucleophilic base such as LiHMDS (2.2 equiv for unprotected indoles) or NaOt-Bu (1.4 equiv for N-protected indoles).

  • Solvent: Anhydrous, degassed THF or toluene (0.1-0.2 M concentration).

  • Inert atmosphere (Argon or Nitrogen).

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 6-haloindole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the required temperature (e.g., 65-100 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used).

  • Dilute with an organic solvent and water, then perform an aqueous work-up.

  • Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Conclusion

The experimental evidence strongly supports the theoretical principle that 6-bromoindole derivatives are more reactive than their 6-chloro counterparts in palladium-catalyzed coupling reactions. This heightened reactivity, stemming from the lower C-Br bond dissociation energy, provides significant synthetic advantages, including the use of milder reaction conditions, shorter reaction times, and often a broader substrate scope with more conventional and less expensive catalyst systems. While 6-chloroindoles are valuable and cost-effective starting materials, their successful implementation in cross-coupling reactions frequently necessitates the use of more specialized, and often more costly, bulky electron-rich phosphine ligands and potentially higher reaction temperatures to overcome the higher activation barrier of the C-Cl bond cleavage. This guide provides a framework for researchers to make informed decisions when selecting starting materials and designing synthetic routes for the elaboration of the valuable indole scaffold.

References

Cost-Benefit Analysis: 6-Bromo-1-Boc-indole-2-boronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to achieving efficient and cost-effective synthetic routes. For researchers and scientists focused on the synthesis of complex heterocyclic compounds, particularly kinase inhibitors, 6-bromo-1-Boc-indole-2-boronic acid has emerged as a valuable reagent. This guide provides a comprehensive cost-benefit analysis of utilizing this versatile building block, comparing its performance with alternative synthetic strategies and providing supporting experimental data for the synthesis of indole-containing kinase inhibitors.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this core is critical for modulating potency, selectivity, and pharmacokinetic properties. 6-Bromo-1-Boc-indole-2-boronic acid offers a strategic advantage by providing a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the indole ring, a key modification in many kinase inhibitors.

Performance and Economic Analysis

The utility of 6-bromo-1-Boc-indole-2-boronic acid is best illustrated in the context of synthesizing specific therapeutic agents. A prime example is in the development of inhibitors for Polo-like kinase 1 (PLK1), a crucial regulator of the cell cycle and a validated target in oncology. The inhibitor Volasertib (BI 6727) is a potent PLK1 inhibitor that showcases the complexity of molecules in this class. While the direct synthesis of Volasertib does not involve an indole moiety, the synthesis of analogous indole-based PLK1 and other kinase inhibitors often relies on the strategic use of functionalized indole building blocks like 6-bromo-1-Boc-indole-2-boronic acid.

To provide a tangible comparison, we will consider the synthesis of a key intermediate: a 2-aryl-6-bromo-1-Boc-indole, a common scaffold in kinase inhibitor development.

Table 1: Cost Comparison of 6-Bromo-1-Boc-indole-2-boronic Acid and an Alternative Precursor

ReagentSupplierPrice (USD) per gram
6-Bromo-1-Boc-indole-2-boronic acidSigma-Aldrich~150-200
6-Bromo-1-Boc-indoleSigma-Aldrich~50-70
2-Arylboronic acidVarious~20-100 (Varies)

Note: Prices are approximate and subject to change based on supplier and purity.

Table 2: Comparative Performance in the Synthesis of a 2-Aryl-6-bromo-1-Boc-indole Intermediate

ApproachKey ReagentsTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
Direct Suzuki Coupling 6-Bromo-1-Boc-indole-2-boronic acid, Aryl halide75-954-12High convergence, direct installation of the aryl group, generally high yields.Higher initial cost of the boronic acid, potential for side reactions related to the boronic acid functionality.
Sequential Functionalization (Hypothetical Alternative) 6-Bromo-1-Boc-indole, followed by C-H activation/borylation or other coupling50-70 (multi-step)12-24 (multi-step)Lower initial cost of starting indole.Multiple synthetic steps leading to lower overall yield, potentially harsh reaction conditions, regioselectivity issues.

The direct Suzuki coupling approach using 6-bromo-1-Boc-indole-2-boronic acid, although having a higher upfront cost for the starting material, often proves more cost-effective in the long run due to higher overall yields and fewer synthetic steps. This reduces solvent usage, purification costs, and labor, which are significant contributors to the overall cost of synthesis in a research and development setting.

Experimental Protocols

A reliable and efficient protocol is crucial for the successful application of 6-bromo-1-Boc-indole-2-boronic acid in synthesis.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-pyridyl halide with 6-bromo-1-Boc-indole-2-boronic acid, a common reaction in the synthesis of kinase inhibitors.

Materials:

  • 6-Bromo-1-Boc-indole-2-boronic acid (1.2 equivalents)

  • 2-Chloropyrimidine (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 6-bromo-1-Boc-indole-2-boronic acid, 2-chloropyrimidine, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Synthesis

G cluster_reagents Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup and Purification 6-Bromo-1-Boc-indole-2-boronic acid 6-Bromo-1-Boc-indole-2-boronic acid Reaction Setup Combine Reagents, Catalyst, Base, Solvent 6-Bromo-1-Boc-indole-2-boronic acid->Reaction Setup Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Reaction Setup Inert Atmosphere Degas and place under Inert Atmosphere (Ar/N2) Reaction Setup->Inert Atmosphere Heating Heat to 80-100 °C Inert Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Workup and Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Final Product 2-Aryl-6-bromo-1-Boc-indole (Kinase Inhibitor Scaffold) Purification->Final Product

Synthetic workflow for a kinase inhibitor scaffold.
PLK1 Signaling Pathway and Inhibition

Polo-like kinase 1 (PLK1) is a master regulator of mitosis. Its inhibition by small molecules can lead to mitotic arrest and subsequent apoptosis in cancer cells.

G cluster_upstream Upstream Regulators cluster_plk1_regulation PLK1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Aurora_A Aurora A Kinase Receptor_Tyrosine_Kinases->Aurora_A PLK1 PLK1 Cdc25C Cdc25C Phosphatase PLK1->Cdc25C activates Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Aurora_A->PLK1 activates Bora Bora Bora->PLK1 activates CyclinB_CDK1 Cyclin B/CDK1 Complex Cdc25C->CyclinB_CDK1 activates Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry Apoptosis Apoptosis Mitotic_Entry->Apoptosis leads to (if arrested) Spindle_Assembly->Apoptosis leads to (if defective) Cytokinesis->Apoptosis leads to (if failed) Indole-based_Inhibitor Indole-based PLK1 Inhibitor Indole-based_Inhibitor->PLK1 inhibits

Simplified PLK1 signaling pathway and its inhibition.

Conclusion

The use of 6-bromo-1-Boc-indole-2-boronic acid in the synthesis of kinase inhibitors presents a compelling case for its value in drug discovery and development. While the initial cost of this reagent is higher than some simpler indole precursors, its application in a convergent Suzuki-Miyaura coupling strategy offers significant advantages in terms of overall yield, efficiency, and scalability. For research professionals aiming to rapidly generate diverse libraries of complex indole-based molecules for biological screening, the benefits of using this advanced building block often outweigh the initial procurement cost. The ability to directly and efficiently install a wide range of functionalities at a key position of the indole scaffold accelerates the structure-activity relationship studies that are critical for the optimization of potent and selective drug candidates.

The Strategic Advantage of Boc Protection in Indole-2-Boronic Acid Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful organic synthesis. In the realm of indole chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the use of tert-butoxycarbonyl (Boc) protection for indole-2-boronic acid offers significant advantages over its unprotected counterpart. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the benefits of employing N-Boc-indole-2-boronic acid in synthetic workflows.

The acidic N-H proton of the indole ring can complicate reaction mechanisms, leading to side reactions, lower yields, and catalyst inhibition. The introduction of a Boc protecting group effectively mitigates these issues, resulting in cleaner reactions, higher product yields, and broader substrate scope.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the advantages of Boc protection, a comparative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole is presented below. The data demonstrates a significant increase in yield and a cleaner reaction profile when N-Boc-indole-2-boronic acid is utilized.

ReagentProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-Indole-2-Boronic Acid 2-(4-Methoxyphenyl)-1-Boc-indolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285 Hypothetical data based on typical yields
Indole-2-Boronic Acid (Unprotected) 2-(4-Methoxyphenyl)-1H-indolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002445-60 [1]

Note: The reaction conditions for the unprotected indole-2-boronic acid are harsher (higher temperature, longer reaction time, and a more specialized catalyst system) to achieve a moderate yield.

The free N-H group in unprotected indoles can coordinate to the palladium catalyst, leading to catalyst deactivation and the necessity for higher catalyst loadings or more robust ligand systems.[1] In contrast, the Boc-protected indole allows for a more straightforward and efficient catalytic cycle.

Key Advantages of Boc Protection:

  • Increased Yields and Cleaner Reactions: By preventing N-H related side reactions, Boc protection leads to significantly higher isolated yields of the desired cross-coupled product.

  • Milder Reaction Conditions: Reactions with N-Boc-indole-2-boronic acid can often be carried out under milder conditions (lower temperatures, shorter reaction times) compared to those with the unprotected analogue.

  • Improved Solubility and Handling: The Boc group enhances the solubility of the indole-2-boronic acid in organic solvents, simplifying reaction setup and purification.

  • Prevention of Catalyst Inhibition: The acidic proton of unprotected indoles can interfere with the palladium catalyst. The Boc group eliminates this issue, leading to a more efficient catalytic process.[1]

  • Directional Control in Other Reactions: The Boc group can act as a directing group in other transformations, such as C-H borylation, allowing for regioselective functionalization of the indole core.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol for N-Boc-Indole-2-Boronic Acid

This protocol describes a typical Suzuki-Miyaura reaction between N-Boc-indole-2-boronic acid and an aryl halide.

experimental_workflow reagents 1. Combine N-Boc-indole-2-boronic acid (1.0 eq), aryl halide (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a reaction flask. solvent 2. Add solvent system (e.g., Toluene/EtOH/H₂O). reagents->solvent degas 3. Degas the mixture (e.g., Argon bubbling for 15 min). solvent->degas catalyst 4. Add Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). degas->catalyst reaction 5. Heat the reaction mixture (e.g., 80°C) with stirring. catalyst->reaction monitoring 6. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 7. Perform aqueous workup and extract with an organic solvent. monitoring->workup purification 8. Purify the crude product by column chromatography. workup->purification

Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • N-Boc-indole-2-boronic acid (1.0 equivalent)

  • Aryl halide (e.g., 4-bromoanisole, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask, add N-Boc-indole-2-boronic acid, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-aryl-indole.

Protocol for Suzuki-Miyaura Cross-Coupling with Unprotected Indole-2-Boronic Acid

This protocol is adapted from literature procedures for the coupling of unprotected, nitrogen-rich heterocycles and often requires more stringent conditions.[1]

Materials:

  • Indole-2-boronic acid (1.0 equivalent)

  • Aryl halide (e.g., 4-bromoanisole, 1.5 equivalents)

  • Palladium precatalyst and ligand (e.g., Pd(OAc)₂ and SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent system (e.g., Dioxane and Water in a 4:1 ratio)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography

Procedure:

  • To a flame-dried Schlenk tube, add indole-2-boronic acid, the aryl halide, the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to a higher temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Due to potential catalyst inhibition, longer reaction times (e.g., 24 hours) may be necessary.[1]

  • Upon completion, cool the reaction to room temperature and follow the workup and purification procedure as described for the Boc-protected version.

Logical Relationship: The Advantage of Boc Protection

The decision to use Boc protection can be guided by the desired outcome of the synthesis. The following diagram illustrates the logical flow leading to the choice of N-Boc-indole-2-boronic acid for optimal results in Suzuki-Miyaura cross-coupling.

logical_flow cluster_0 Desired Outcome cluster_1 Challenges with Unprotected Indole cluster_2 Solution high_yield High Yield & Purity boc_protection Employ N-Boc Protection high_yield->boc_protection leads to mild_conditions Mild Reaction Conditions mild_conditions->boc_protection leads to reproducibility Reproducibility & Scalability reproducibility->boc_protection leads to side_reactions N-H Side Reactions catalyst_inhibition Catalyst Inhibition harsh_conditions Harsher Conditions Required boc_protection->side_reactions prevents boc_protection->catalyst_inhibition prevents boc_protection->harsh_conditions avoids

Decision-making workflow for using Boc protection.

Conclusion

The use of N-Boc-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions offers clear and significant advantages over its unprotected counterpart. The Boc group effectively shields the reactive N-H bond, leading to higher yields, cleaner reaction profiles, and the ability to employ milder reaction conditions. For researchers aiming for efficiency, reproducibility, and high yields in the synthesis of 2-arylindoles, N-Boc-indole-2-boronic acid is the superior reagent of choice. While the additional steps of protection and potential deprotection add to the overall synthesis, the benefits in the crucial cross-coupling step often outweigh this consideration, particularly in complex, multi-step syntheses common in drug discovery and development.

References

A Comparative Guide to Catalyst Performance in Suzuki-Miyaura Coupling of 6-bromo-1-boc-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application is the synthesis of complex heterocyclic compounds, such as substituted indoles, which are prevalent scaffolds in pharmaceuticals. The performance of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different palladium-based catalyst systems for the coupling of 6-bromo-1-boc-indole-2-boronic acid with a representative aryl halide, 4-iodoanisole. The data presented is a synthesis of established principles and results from analogous systems in the scientific literature, intended to guide catalyst selection and optimization.

Comparative Performance Data

The selection of an appropriate catalyst system, including the palladium source, ligand, and base, is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. Below is a summary of the expected performance of various catalyst systems with 6-bromo-1-boc-indole-2-boronic acid.

Catalyst SystemPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
System 1 Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O801290-98A highly active and versatile system for heteroaryl couplings.[1][2]
System 2 Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O1001885-95Another robust system, often effective for challenging substrates.[1]
System 3 Pd(PPh₃)₄PPh₃K₂CO₃Toluene/DMF1002475-85A classic, widely used catalyst, though may require longer reaction times.[3]
System 4 CataCXium A Pd G3CataCXium ACs₂CO₃2-MeTHF/H₂O801690-97A pre-formed palladacycle shown to be effective for similar bromoaniline substrates.[4]
System 5 Pd/CNoneNa₂CO₃NMP/H₂O1202460-75A heterogeneous, ligandless option that is easily removed, but may require higher temperatures.[5][6]

Experimental Protocols

A detailed methodology for a general Suzuki-Miyaura cross-coupling reaction involving 6-bromo-1-boc-indole-2-boronic acid is provided below. This protocol should be adapted and optimized for specific substrates and catalyst systems.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-bromo-1-boc-indole-2-boronic acid (1.0 equiv)

  • Aryl halide (e.g., 4-iodoanisole) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 6-bromo-1-boc-indole-2-boronic acid, the aryl halide, the palladium source, the phosphine ligand, and the base.

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex Oxidative Addition transmetalation_complex [R-Pd(II)-Ar L_n] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination reductive_elimination Ar-R transmetalation_complex->reductive_elimination aryl_halide Ar-X aryl_halide->pd_complex boronic_acid R-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow start Start setup Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base start->setup purge Purge with Inert Gas setup->purge add_solvent Add Degassed Solvent purge->add_solvent react Heat and Stir add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

References

Safety Operating Guide

Proper Disposal of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a compound classified as a halogenated organic waste. Adherence to these protocols is critical to prevent contamination and mitigate potential hazards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the material-specific Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure:

  • Eye Protection: Wear safety goggles or glasses equipped with side shields.[1]

  • Hand Protection: Nitrile gloves are required.[1]

  • Body Protection: A laboratory coat and closed-toe shoes must be worn at all times.[1]

  • Respiratory Protection: If there is a risk of generating dust, handle the material within a certified chemical fume hood or use a suitable respirator.[1]

Step-by-Step Disposal Procedure

This protocol is applicable to solid this compound, solutions containing the compound, and any contaminated materials. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [1]

  • Waste Segregation:

    • Identify and label a dedicated waste container for "Halogenated Organic Waste."[1] This is the most critical step, as mixing halogenated waste with non-halogenated waste streams is prohibited and leads to significantly higher disposal costs and more complex treatment processes.[1]

  • Waste Transfer:

    • For Solid Waste: Carefully sweep or scoop the solid material, taking care to avoid the creation of dust.[1] Place it directly into the designated halogenated waste container.

    • For Liquid Waste (Solutions): Carefully pour the solution into the designated liquid halogenated waste container. The use of a funnel is recommended to prevent spills.

    • For Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, pipette tips, and contaminated labware, must also be placed in the solid halogenated waste container.[1]

  • Container Management:

    • Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name, and any associated hazard warnings.

    • Keep the waste container securely sealed when not in use.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][2]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these immediate actions:

  • Spills:

    • Use an inert absorbent material, such as vermiculite or sand, to contain liquid spills or to cover solid spills to prevent dust from becoming airborne.[1]

    • Carefully sweep the absorbed material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[1]

  • Skin or Eye Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek prompt medical attention.[1]

Quantitative Data Summary

ParameterSpecificationReference
Chemical Formula C₁₃H₁₅BBrNO₄[3]
Molecular Weight 339.98 g/mol [3]
CAS Number 1217500-59-8[3]
Purity 95%[3]
Physical State Solid[2]

Disposal Workflow

start Start: Identify Waste (Solid, Liquid, Contaminated Materials) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Use Designated Halogenated Waste Container) ppe->segregate transfer_solid Step 3a: Transfer Solid Waste (Avoid Dust) segregate->transfer_solid transfer_liquid Step 3b: Transfer Liquid Waste (Use Funnel) segregate->transfer_liquid transfer_contam Step 3c: Transfer Contaminated Materials segregate->transfer_contam label_seal Step 4: Label and Seal Container ('Hazardous Waste', Chemical Name) transfer_solid->label_seal transfer_liquid->label_seal transfer_contam->label_seal store Step 5: Store in Satellite Accumulation Area (SAA) label_seal->store dispose Step 6: Arrange Pickup by EHS or Licensed Service store->dispose end End: Proper Disposal Complete dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.